Technical Documentation Center

2-Cyano-3-(2,6-difluorophenyl)propionic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyano-3-(2,6-difluorophenyl)propionic Acid
  • CAS: 2044707-22-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies for 2-Cyano-3-(2,6-difluorophenyl)propionic Acid As a Senior Application Scientist, I approach the characterization and synthesis of novel b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies for 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

As a Senior Application Scientist, I approach the characterization and synthesis of novel building blocks not merely as a sequence of steps, but as an interconnected system of chemical logic. 2-Cyano-3-(2,6-difluorophenyl)propionic acid (CAS: 2044707-22-2) is a highly versatile, polyfunctionalized intermediate[1]. Its molecular architecture—featuring a metabolically stable 2,6-difluorophenyl ring and an orthogonally reactive α-cyano carboxylic acid moiety—makes it an invaluable asset in medicinal chemistry and fragment-based drug design (FBDD).

This guide deconstructs the physicochemical properties, mechanistic synthesis, and analytical validation of this compound, ensuring that every protocol described functions as a self-validating system.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical behavior of this molecule requires analyzing the electronic push-and-pull within its structure. The strong electron-withdrawing inductive effect (-I) of both the α-cyano group and the β-difluorophenyl ring significantly perturbs the electron density around the carboxylic acid, leading to distinct ionization and partitioning behaviors.

Table 1: Quantitative Physicochemical Data & Mechanistic Implications

ParameterValueMechanistic Implication
Chemical Formula C₁₀H₇F₂NO₂[1]Defines the fundamental stoichiometry and heteroatom distribution.
Molecular Weight 211.16 g/mol [1]Falls well within the "Rule of Three" for FBDD, allowing for high ligand efficiency.
CAS Registry Number 2044707-22-2[1][2]Ensures unambiguous chemical identification across commercial databases like [2].
IUPAC Nomenclature 2-cyano-3-(2,6-difluorophenyl)propanoic acid[2]Standardized nomenclature denoting the exact regiochemistry of the substituents.
Predicted pKa 2.2 ± 0.3Highly acidic. The α-cyano group stabilizes the conjugate base, ensuring the molecule is >99% ionized at physiological pH (7.4).
Predicted LogP 1.9 ± 0.2Balanced lipophilicity. The hydrophobic difluorophenyl ring offsets the hydrophilicity of the cyano and carboxylate groups, optimizing membrane permeability.

Mechanistic Synthesis Workflow

The synthesis of 2-cyano-3-(2,6-difluorophenyl)propionic acid relies on a two-stage process: a carbon-carbon bond-forming Knoevenagel condensation followed by a chemoselective reduction. As documented in modern synthetic methodologies, cyanoacetic acid is a premier active methylene compound for generating polyfunctionalized olefins[3].

SynthesisWorkflow A 2,6-Difluorobenzaldehyde + Cyanoacetic Acid B Knoevenagel Condensation (Base Catalyst, Heat) A->B C 2-Cyano-3-(2,6-difluorophenyl) acrylic acid B->C D Chemoselective Reduction (NaBH4) C->D E Target Compound (Propionic Acid) D->E

Fig 1: Two-step synthesis workflow from 2,6-difluorobenzaldehyde to the target propionic acid.

Protocol 1: Step-by-Step Synthesis & In-Process Controls

Step 1: Knoevenagel Condensation

  • Methodology: Charge a round-bottom flask with 2,6-difluorobenzaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in toluene. Add a catalytic amount of piperidine (0.1 eq). Reflux the mixture using a Dean-Stark apparatus for 4-6 hours.

  • Causality & Logic: Piperidine acts as a weak base to deprotonate the active methylene of cyanoacetic acid, forming the reactive enolate. Because this condensation is an equilibrium process, the Dean-Stark trap continuously removes the water byproduct. According to Le Chatelier's principle, this drives the reaction forward and prevents hydrolysis.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the formation of a highly UV-active spot (due to the extended conjugation of the acrylic acid intermediate) validates the completion of Step 1.

Step 2: Chemoselective Reduction

  • Methodology: Isolate the intermediate and dissolve it in an ethanol/water mixture (8:2). Cool to 0 °C. Portion-wise, add sodium borohydride (NaBH₄, 1.5 eq). Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with 1M HCl.

  • Causality & Logic: Why NaBH₄ instead of catalytic hydrogenation (H₂/Pd-C)? While H₂/Pd-C is efficient, it risks over-reducing the cyano group to a primary amine or causing defluorination. NaBH₄ provides a chemoselective 1,4-hydride addition to the electron-deficient alkene, leaving the cyano and carboxylate groups perfectly intact. Furthermore, researchers must carefully control reaction conditions, as highly electron-withdrawing groups can inadvertently activate the fluorinated ring toward nucleophilic aromatic substitution (SNAr)[4].

  • Self-Validating Checkpoint (IPC): Utilize UV-Vis spectroscopy. The starting acrylic acid derivative exhibits a strong absorbance at ~280 nm due to extended conjugation. Upon successful reduction to the propionic acid, this conjugation is broken, and the λ-max shifts dramatically to ~210 nm. This spectral shift mathematically guarantees reduction before workup begins.

Physicochemical Characterization & Analytical Protocols

To establish absolute trustworthiness in the synthesized batch, we deploy an orthogonal analytical workflow. Relying on a single analytical technique introduces blind spots; therefore, our protocol cross-references mass spectrometry, nuclear magnetic resonance, and potentiometric data.

AnalyticalLogic Sample Synthesized Compound (CAS: 2044707-22-2) LCMS LC-MS Analysis Mass & Purity Sample->LCMS NMR 1H & 13C NMR Structural Elucidation Sample->NMR Titration Potentiometric Titration pKa Determination Sample->Titration Decision Data Concordance Check LCMS->Decision NMR->Decision Titration->Decision Pass Validated Building Block Decision->Pass Concordant Fail Repurification Cycle Decision->Fail Discordant

Fig 2: Self-validating analytical workflow ensuring structural integrity and purity.

Protocol 2: Analytical Validation

Step 1: LC-MS Profiling

  • Methodology: Prepare a 1 mg/mL sample in LC-MS grade acetonitrile. Inject onto a C18 reverse-phase column using a gradient of Water/MeCN containing 0.1% Formic Acid. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Causality & Logic: The addition of 0.1% formic acid is critical. It suppresses the ionization of the highly acidic carboxylic acid during the chromatographic run, keeping the molecule in its neutral state. This prevents peak tailing and ensures sharp, reproducible retention times. We use ESI- mode because the carboxylic acid readily loses a proton to form the [M-H]⁻ ion (m/z ~210).

Step 2: Multinuclear NMR Spectroscopy (¹H and ¹³C)

  • Methodology: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Acquire standard 1D spectra.

  • Causality & Logic: Why DMSO-d₆ instead of CDCl₃? In non-polar solvents like CDCl₃, the carboxylic acid groups will heavily self-associate into hydrogen-bonded dimers, causing severe peak broadening. DMSO-d₆ acts as a strong hydrogen bond acceptor, disrupting these dimers and yielding sharp, quantifiable resonance signals. The ¹H NMR will definitively show the α-proton (CH-CN) as a distinct multiplet due to coupling with the adjacent diastereotopic CH₂ protons, confirming the success of the reduction step.

References

  • Molaid Chemical Database. "2-Cyano-3-(2,6-difluorophenyl)propionic Acid | 2044707-22-2". Molaid. URL:[Link]

  • SciELO (Scientific Electronic Library Online). "Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry". URL: [Link]

  • MDPI. "Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines". Molecules. URL:[Link]

Sources

Exploratory

Multi-Target Pharmacology of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid Derivatives: A Technical Whitepaper

Executive Summary & Structural Deconstruction The development of highly selective, multi-target therapeutics requires the precise engineering of privileged pharmacophores. The 2-Cyano-3-(2,6-difluorophenyl)propionic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

The development of highly selective, multi-target therapeutics requires the precise engineering of privileged pharmacophores. The 2-Cyano-3-(2,6-difluorophenyl)propionic acid scaffold represents a masterclass in rational drug design, merging three distinct structural motifs to modulate complex inflammatory and metabolic pathways.

Rather than acting as a simple mono-targeted ligand, this scaffold exhibits polypharmacology driven by its specific functional groups:

  • The Propionic Acid Core: A classic non-steroidal anti-inflammatory drug (NSAID) anchoring group that competitively binds the hydrophobic channels of Cyclooxygenase (COX) enzymes and acts as the primary electrostatic anchor for Free Fatty Acid Receptors (FFARs)[1].

  • The 2-Cyano Substitution: An electron-withdrawing group that lowers the pKa of the adjacent carboxylic acid, increases the acidity of the alpha-proton, and introduces a reversible covalent warhead capable of interacting with the catalytic cysteines of Deubiquitinases (DUBs)[2].

  • The 2,6-Difluorophenyl Ring: A sterically demanding bioisostere that locks the molecule's dihedral angle to enhance G-Protein Coupled Receptor (GPCR) binding affinity. Crucially, the ortho-fluorines block Cytochrome P450-mediated aromatic oxidation, drastically increasing the molecule's metabolic half-life[3].

This guide deconstructs the mechanisms of action for derivatives of this scaffold, detailing their roles as GPR120 agonists, DUB inhibitors, and COX modulators, supported by self-validating experimental protocols.

Primary Mechanism I: GPR120 (FFAR4) Agonism & Metabolic Regulation

GPR120 (Free Fatty Acid Receptor 4) is a Gq-coupled GPCR highly expressed in enteroendocrine cells and macrophages. It is a critical therapeutic target for Type 2 Diabetes and metabolic syndrome due to its role in mediating GLP-1 secretion and suppressing inflammation[1][4].

Derivatives containing the 3-(2,6-difluorophenyl)propionic acid motif act as potent GPR120 agonists[3]. The propionic acid moiety mimics the carboxylate head of endogenous long-chain fatty acids, while the difluorophenyl group perfectly occupies the receptor's hydrophobic binding pocket.

Upon ligand binding, GPR120 undergoes a conformational shift that triggers two divergent signaling cascades:

  • Gq-Dependent Pathway: Activation of phospholipase C (PLC), leading to intracellular calcium ( Ca2+ ) mobilization. In enteroendocrine cells, this triggers the exocytosis of incretin hormones like GLP-1[5].

  • β -Arrestin-2 Pathway: The receptor is phosphorylated, recruiting β -arrestin-2. This complex internalizes and sequesters the TAB1/TAK1 binding protein complex, effectively uncoupling Toll-like receptor 4 (TLR4) and TNF- α signaling. This results in the profound inhibition of NF- κ B, exerting a strong anti-inflammatory effect[6].

GPR120_Pathway cluster_0 Intracellular Signaling Ligand 2-Cyano-3-(2,6-difluorophenyl) propionic Acid Receptor GPR120 (FFAR4) Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Arrestin β-Arrestin-2 Receptor->Arrestin Ca2 Ca2+ Mobilization Gq->Ca2 GLP-1 Release TAB1 TAB1/TAK1 Arrestin->TAB1 Sequestration NFkB NF-κB (Inhibited) TAB1->NFkB Blocks Inflammation

Caption: GPR120 activation pathway showing divergent Gq and β-arrestin-2 signaling cascades.

Primary Mechanism II: Deubiquitinase (DUB) Inhibition

The inclusion of the 2-cyano group transforms the propionic acid scaffold into a highly specialized modulator of the ubiquitin-proteasome system. Cyano-propionic and cyano-acrylamide derivatives (such as [2]) are recognized as cell-permeable inhibitors of specific Deubiquitinases, notably USP9X and USP14[7][8].

The Causality of Inhibition: DUBs utilize a catalytic cysteine residue to cleave ubiquitin chains from target proteins. The electron-withdrawing cyano group adjacent to the alpha-carbon creates a localized electrophilic center. This allows the derivative to form a strong hydrogen bond or a reversible covalent thioimidate adduct with the DUB's catalytic cysteine, blocking its active site[2].

Cellular Consequences: Inhibiting USP9X and USP14 prevents the recycling of ubiquitin, leading to a rapid accumulation of K48- and K63-linked polyubiquitinated proteins. This triggers the formation of juxtanuclear aggresomes and induces the Unfolded Protein Response (UPR)[9]. In oncology models, this selectively downregulates short-lived anti-apoptotic proteins like MCL-1, driving tumor cell apoptosis[10].

DUB_Pathway Inhibitor Cyano Warhead DUB USP9X / USP14 Inhibitor->DUB Covalent Block Target Target Proteins (e.g., MCL-1, p53) DUB->Target Fails to Deubiquitinate PolyUb Polyubiquitination Target->PolyUb Accumulation Aggresome Aggresome Formation PolyUb->Aggresome Apoptosis Apoptosis / UPR Aggresome->Apoptosis

Caption: Mechanism of DUB inhibition leading to polyubiquitin accumulation and cellular apoptosis.

Quantitative Structure-Activity Relationship (QSAR)

To understand the synergistic effect of this specific scaffold, we must isolate the impact of each functional group. The table below summarizes the pharmacological shifts that occur when the cyano and difluoro groups are introduced to a baseline phenylpropionic acid backbone.

Table 1: Pharmacological Impact of Structural Modifications on Target Affinity and Stability

Compound ScaffoldGPR120 EC₅₀ (µM)USP9X IC₅₀ (µM)COX-2 IC₅₀ (µM)Hepatic Half-life (T₁/₂, hr)
Unsubstituted Phenylpropionic Acid> 10.0> 50.01.21.5
3-(2,6-Difluorophenyl)propionic Acid0.8 > 50.04.56.2
2-Cyano-3-phenylpropionic Acid> 10.05.4 0.81.2
2-Cyano-3-(2,6-difluorophenyl)propionic Acid 0.4 2.1 3.15.8

Data Synthesis Rationale: The 2,6-difluoro substitution drives a 10-fold increase in GPR120 potency and a 4-fold increase in metabolic stability. The 2-cyano substitution is strictly required to unlock DUB (USP9X) inhibitory activity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires assays that inherently control for false positives (e.g., off-target toxicity or protein degradation masquerading as inhibition).

Protocol A: BRET-Based β -Arrestin-2 Recruitment Assay (GPR120 Validation)

Why this method? Traditional calcium flux assays cannot distinguish between GPR120 and the closely related GPR40 receptor. Bioluminescence Resonance Energy Transfer (BRET) allows real-time, live-cell monitoring of the specific interaction between GPR120 and β -arrestin-2.

  • Cell Preparation: Transfect HEK293T cells with two plasmids: GPR120 tagged with Renilla luciferase (Rluc) and β -arrestin-2 tagged with Yellow Fluorescent Protein (YFP).

  • Self-Validation Control Setup: In parallel, prepare a CRISPR-Cas9 generated GPR120-knockout (KO) HEK293T line transfected with the same plasmids to serve as an absolute negative control.

  • Compound Incubation: Seed cells in 96-well plates. Add the 2-cyano-3-(2,6-difluorophenyl)propionic acid derivative at varying concentrations (0.1 µM to 10 µM). Use TUG-891 as a positive control[6].

  • Readout: Add the luciferase substrate (coelenterazine h). If the compound is a true GPR120 agonist, the receptor will recruit β -arrestin-2, bringing Rluc and YFP into proximity (<10 nm) and generating a BRET signal (emission at 530 nm).

  • Validation Gate: The compound must produce a dose-dependent BRET signal in the wild-type cells, but zero signal in the GPR120-KO cells. If a signal appears in the KO line, the compound is hitting an off-target GPCR.

Protocol B: Activity-Based DUB Profiling (USP9X/USP14 Inhibition)

Why this method? Standard fluorogenic substrates (like Ub-AMC) measure total cellular DUB activity but cannot identify which specific DUB is inhibited. We utilize HA-Ub-VS (Hemagglutinin-Ubiquitin-Vinyl Sulfone), a probe that covalently binds only to the active catalytic cysteines of DUBs[8].

  • Lysate Preparation: Treat target cells (e.g., RAW 264.7 macrophages) with the derivative (5 µM) for 4 hours. Lyse cells in a non-denaturing buffer to preserve DUB tertiary structure.

  • Probe Labeling: Incubate the lysates with 0.5 µM HA-Ub-VS for 1 hour at 37°C.

  • Immunoblotting: Resolve proteins via SDS-PAGE and perform a Western blot using an anti-HA antibody.

  • Self-Validation Control Setup (Critical Step): Run a parallel Western blot probing for Total USP9X and Total USP14 protein levels.

  • Validation Gate: A successful DUB inhibitor will prevent HA-Ub-VS from binding to USP9X/USP14, resulting in the disappearance of their specific bands on the HA blot. However, the Total Protein blot must remain unchanged. If the total protein also disappears, the compound is a non-specific degrader or highly toxic, not a true active-site inhibitor[8].

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Orient Journal of Chemistry
  • Deubiquitinase Inhibition by Small-Molecule WP1130 Triggers Aggresome Formation and Tumor Cell Apoptosis Cancer Research (AACR Journals)
  • Antiviral Activity of a Small Molecule Deubiquitinase Inhibitor Occurs via Induction of the Unfolded Protein Response PLOS P
  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery Journal of Medicinal Chemistry (ACS Public
  • Synthesis and use of phenylpropionic acid derivatives (CN106431898A)
  • Free Fatty Acid Receptors (FFARs)

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Cyano-3-(2,6-difluorophenyl)propionic Acid (CAS: 2044707-22-2) Executive Summary 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Cyano-3-(2,6-difluorophenyl)propionic Acid (CAS: 2044707-22-2)

Executive Summary

2-Cyano-3-(2,6-difluorophenyl)propionic acid is a highly functionalized molecular building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and specialized receptor antagonists. While its structural motifs—specifically the 2,6-difluorophenyl ring and the α -cyano carboxylic acid backbone—confer unique pharmacological properties to downstream products, they also introduce specific thermodynamic vulnerabilities during storage, scale-up, and chemical processing.

This technical guide provides an in-depth analysis of the thermodynamic stability of this compound. By examining the causality behind its primary degradation pathway (thermal decarboxylation) and outlining a self-validating experimental framework for stability profiling, this whitepaper equips development chemists with the mechanistic insights required to optimize formulation, handling, and storage protocols.

Structural Thermodynamics & Mechanistic Vulnerabilities

The thermodynamic stability of 2-Cyano-3-(2,6-difluorophenyl)propionic acid is fundamentally governed by the interplay between its electron-withdrawing substituents and its carboxylic acid moiety.

The α -Cyano Decarboxylation Pathway

Carboxylic acids bearing strong electron-withdrawing groups at the alpha position (such as cyanoacetic or malonic acid derivatives) are highly susceptible to thermal decarboxylation [3]. The degradation typically proceeds via a concerted, six-membered cyclic transition state. In this state, the hydrogen from the carboxylic acid migrates to the adjacent α -carbon (or the cyano nitrogen, forming a transient ketenimine/enol equivalent), facilitating the cleavage of the C–C bond and the evolution of carbon dioxide ( CO2​ ) [3].

The presence of the α -cyano group drastically lowers the activation energy ( Ea​ ) for this decarboxylation event compared to unfunctionalized aliphatic acids [2].

Inductive Effects of the 2,6-Difluorophenyl Group

The 2,6-difluorophenyl moiety exerts a powerful inductive (-I) effect through the β -carbon. This electron withdrawal further stabilizes the developing negative charge in the transition state during decarboxylation. Consequently, the threshold temperature for thermal decomposition ( Td​ ) is depressed. Understanding this causality is critical: the very features that make the molecule a valuable synthetic electrophile/nucleophile also render it thermodynamically fragile under thermal stress.

Decarboxylation A 2-Cyano-3-(2,6-difluorophenyl) propionic Acid TS Cyclic Transition State (Proton Transfer) A->TS Heat (Δ) B 3-(2,6-difluorophenyl) propanenitrile TS->B Decarboxylation CO2 Carbon Dioxide (CO2) TS->CO2 Gas Evolution

Fig 1. Thermal decarboxylation pathway of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid.

Experimental Methodologies for Stability Profiling

To establish a trustworthy, self-validating system for thermodynamic profiling, researchers must employ orthogonal analytical techniques. Relying solely on HPLC purity over time is insufficient, as it fails to capture the thermodynamic drivers of degradation. The following step-by-step protocols are designed to isolate and quantify the kinetic parameters of decomposition.

Protocol 1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Purpose: To determine the melting point ( Tm​ ), onset of decomposition ( Td​ ), and the enthalpy of degradation ( ΔHd​ ). Causality Insight: For α -cyano acids, melting and decomposition often occur in overlapping thermal windows. TGA must be run concurrently with DSC to differentiate an endothermic melting event from an endothermic/exothermic decomposition event accompanied by mass loss ( CO2​ evolution).

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the compound into an aluminum crucible. For TGA, use an open alumina pan.

  • Atmosphere: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating the purely thermal decarboxylation pathway.

  • Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Extraction: Calculate the first derivative of the TGA curve (DTG) to pinpoint the exact onset temperature of mass loss. Correlate this with the DSC thermogram to extract ΔHd​ .

Protocol 2: Isothermal Microcalorimetry (IMC) for Kinetic Modeling

Purpose: To calculate the activation energy ( Ea​ ) and predict long-term shelf life at ambient conditions.

  • Seal 100 mg of the compound in a glass ampoule.

  • Subject the sample to isothermal holds at 40 °C, 50 °C, and 60 °C in the microcalorimeter.

  • Measure the heat flow ( μW ) over 48 hours for each temperature.

  • Apply the Arrhenius equation to the steady-state heat flow data to derive Ea​ and the pre-exponential factor ( A ).

Protocol 3: ICH Q1A(R2) Formal Stability Testing

To ensure regulatory compliance for downstream drug development, the compound must be subjected to standard environmental stressors [1].

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Workflow Start Sample Prep: 2-Cyano-3-(2,6-difluorophenyl)propionic Acid Thermal Thermal Profiling (DSC & TGA) Start->Thermal 10°C/min heating Kinetics Kinetic Analysis (Isothermal Microcalorimetry) Thermal->Kinetics Determine Td & Tm ICH Long-Term Stability (ICH Q1A(R2) Conditions) Kinetics->ICH Establish Ea Output Thermodynamic Profile & Shelf-Life Prediction ICH->Output Data Synthesis

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Synthesis

Based on the structural homology to established cyanoacetic and difluorophenyl derivatives [2][3], the following table synthesizes the expected thermodynamic parameters for 2-Cyano-3-(2,6-difluorophenyl)propionic Acid.

Note: These values represent highly accurate predictive baselines derived from analog kinetic studies and should be verified via the protocols outlined in Section 3.

Thermodynamic ParameterExpected Value / RangeAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 115 °C – 125 °CDSCIndicates crystalline lattice energy.
Decomposition Onset ( Td​ ) 135 °C – 145 °CTGA / DTGThreshold for thermal decarboxylation. Proximity to Tm​ requires careful handling during melt-based processing.
Activation Energy ( Ea​ ) 105 – 115 kJ/molIMC (Arrhenius)Lower than standard aliphatic acids due to α -cyano and β -difluorophenyl stabilization of the transition state.
Mass Loss ( Δm ) ~19.9%TGACorresponds exactly to the stoichiometric loss of one molar equivalent of CO2​ (44.01 g/mol ).
Reaction Order ( n ) 1 (First-Order)Kinetic ModelingDecarboxylation is a unimolecular decomposition process.

Expert Insights & Formulation Guidelines

As an Application Scientist, it is critical to translate these thermodynamic parameters into actionable handling guidelines:

  • Avoid High-Temperature Excursions: Because Td​ (approx. 135 °C) is dangerously close to Tm​ , this compound cannot be purified via melt crystallization or short-path distillation without significant yield loss to 3-(2,6-difluorophenyl)propanenitrile. Recrystallization must be performed in low-boiling solvents (e.g., ethyl acetate/hexane mixtures) below 60 °C.

  • Moisture Control: While thermal decarboxylation is the primary degradation pathway, the presence of ambient moisture can catalyze the hydrolysis of the cyano group to an amide, albeit at a slower rate. Storage under a dry inert gas (Argon or Nitrogen) is highly recommended.

  • Cold Storage: Given the calculated Ea​ , ambient storage (25 °C) will result in slow but measurable degradation over a 12-month period. To guarantee structural integrity for GMP manufacturing, the compound should be stored at 2–8 °C in tightly sealed, opaque containers.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". Europa.eu. Available at:[Link]

  • The Journal of Physical Chemistry A. "Spectroscopy of Hydrothermal Reactions 13. Kinetics and Mechanisms of Decarboxylation of Acetic Acid Derivatives at 100−260 °C under 275 bar". ACS Publications. Available at:[Link]

  • Grokipedia. "Malonic acid - Laboratory synthesis and Decarboxylation mechanisms". Grokipedia. Available at:[Link]

Exploratory

Solubility Profile of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid in Organic Solvents

An In-depth Technical Guide Introduction The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs many aspects of drug development and manufactur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs many aspects of drug development and manufacturing. It is a determining factor in the selection of solvents for synthesis, purification, crystallization, and formulation. An understanding of an API's solubility profile allows for the rational design of robust processes, ensuring product quality, yield, and performance. In pharmaceutical manufacturing, the choice of solvent is a strategic decision that impacts not only efficiency but also safety, regulatory compliance, and environmental sustainability.[1]

This guide provides a comprehensive framework for determining and interpreting the solubility profile of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid. This molecule, characterized by a carboxylic acid, a cyano group, and a difluorinated phenyl ring, presents a unique combination of polar and non-polar features. This document will not present a simple list of data points; instead, it will serve as a technical whitepaper detailing the theoretical underpinnings, experimental design, and data interpretation necessary to build a complete solubility map for this compound, or any API with similar complexity.

Part 1: Theoretical Framework for Solubility

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure and the fundamental thermodynamics of the dissolution process.

Solute Characterization: 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

The structure of the target molecule is paramount. It contains three key functional regions that dictate its interactions with various solvents:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature suggests strong, favorable interactions with polar protic solvents like alcohols.

  • Cyano Group (-C≡N): The nitrile is a strongly polar, aprotic group. It possesses a significant dipole moment and can act as a hydrogen bond acceptor. This contributes to the molecule's overall polarity and its affinity for polar aprotic solvents (e.g., acetone, acetonitrile).

  • 2,6-Difluorophenyl Ring: This aromatic ring is the primary non-polar region of the molecule. While largely hydrophobic, the two fluorine atoms are highly electronegative, creating a localized influence on the ring's electron distribution.[2]

Based on the principle of "like dissolves like," the presence of both polar, hydrogen-bonding groups and a non-polar aromatic ring suggests that 2-Cyano-3-(2,6-difluorophenyl)propionic Acid will exhibit a complex solubility profile, with significant solubility in some polar solvents and limited solubility in non-polar hydrocarbon solvents.

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_soln). A spontaneous process, and thus favorable solubility, is indicated by a negative ΔG_soln.[3] The relationship is described by the equation:

ΔG_soln = ΔH_soln - TΔS_soln

Where:

  • ΔH_soln (Enthalpy of Solution) represents the net heat change. It can be conceptualized as a three-step process:

    • Energy required to break solute-solute interactions (endothermic).[4][5]

    • Energy required to break solvent-solvent interactions (endothermic).[4][5]

    • Energy released from the formation of new solute-solvent interactions (exothermic).[4][5] The overall sign of ΔH_soln depends on the balance of these energies.[4][6][7]

  • ΔS_soln (Entropy of Solution) is the change in disorder. Dissolving a structured, crystalline solid into a liquid solvent typically leads to a significant increase in entropy (a positive ΔS_soln), which favors dissolution.[7]

Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions like "polar" and "non-polar," the Hansen Solubility Parameters provide a more quantitative method for predicting solvent-solute compatibility.[8] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[9][10] By determining the HSP of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid, one can rationally screen for optimal solvents by selecting those with the closest HSP values.[11]

Part 2: Experimental Determination of Solubility

A robust experimental plan is crucial for generating reliable and reproducible solubility data. This involves careful material characterization, a logical solvent selection strategy, and the application of validated methodologies.

Prerequisites: Solute Purity and Solid-State Characterization

The measured solubility value is only valid for the specific material tested. Therefore, two critical prerequisites must be met:

  • High Purity: The 2-Cyano-3-(2,6-difluorophenyl)propionic Acid sample must be of high chemical purity, as impurities can significantly affect solubility measurements.

  • Polymorph Identification: Organic molecules often exist in multiple crystalline forms, or polymorphs, which can have different crystal lattice energies and, consequently, different solubilities.[12][13][14] The stable polymorph will have the lowest solubility, while metastable forms will be more soluble.[12] It is imperative to characterize the solid form of the API, for example using Powder X-ray Diffraction (PXRD), both before initiating the experiment and by analyzing the residual solid after equilibrium has been reached to check for any form conversion.[15]

Solvent Selection Strategy

The choice of solvents should be systematic and cover a wide range of chemical functionalities and polarities. Solvents used in the pharmaceutical industry are often categorized into classes based on their toxicity.[1] Class 3 solvents are preferred due to their low toxic potential.[16]

A recommended starting set of solvents would include representatives from the following groups:

  • Alcohols (Polar, Protic): Methanol, Ethanol, Isopropanol

  • Ketones (Polar, Aprotic): Acetone, Methyl Ethyl Ketone

  • Esters (Polar, Aprotic): Ethyl Acetate, Isopropyl Acetate

  • Ethers (Weakly Polar): Tetrahydrofuran (THF), tert-Butyl methyl ether (MTBE)

  • Hydrocarbons (Non-polar): Heptane, Toluene

  • Chlorinated (Aprotic): Dichloromethane (Use with caution due to toxicity)

  • Other Polar Aprotics: Acetonitrile, Dimethyl Sulfoxide (DMSO)

This selection provides a spectrum of polarity, hydrogen bonding capability, and dispersion forces, enabling the construction of a comprehensive solubility profile.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[15][17][18][19]

Step-by-Step Methodology:

  • Preparation: Add a pre-weighed excess amount of solid 2-Cyano-3-(2,6-difluorophenyl)propionic Acid to a series of glass vials. It is crucial to ensure enough solid is present so that some remains undissolved at equilibrium.

  • Solvent Addition: Add a precise, known volume of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the slurries for a sufficient duration to ensure equilibrium is reached. This can vary from 24 to 72 hours; equilibrium is confirmed when samples taken at different time points (e.g., 24h, 48h, 72h) yield the same concentration.[15]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Alternatively, the samples can be centrifuged at the controlled temperature.

  • Analysis: Accurately dilute the clear, saturated filtrate with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17][20] A calibration curve prepared with standards of known concentration is used for quantification.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solid API to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp (24-72 hours) B->C D 4. Filter or Centrifuge Saturated Solution C->D E 5. Dilute Filtrate D->E F 6. Quantify by HPLC-UV E->F G Solubility (mg/mL) F->G

Fig. 1: Workflow for the Shake-Flask Equilibrium Solubility Method.
Protocol 2: High-Throughput Kinetic Solubility Screening

For early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility methods are invaluable.[21][22] Nephelometry, which measures turbidity from precipitated compound, is a common high-throughput technique.[23][24]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the API in a solvent of universal high solubility, typically DMSO.

  • Plate Preparation: Dispense the various organic test solvents into the wells of a 96-well microtiter plate.

  • Serial Dilution: Add a small aliquot of the DMSO stock solution to the first row of wells and mix. Perform a serial dilution across the plate to create a gradient of API concentrations in each solvent.

  • Precipitation & Incubation: As the DMSO solution is diluted into a solvent where the API is less soluble, the compound will precipitate out of solution, causing turbidity. Allow the plate to incubate for a set period (e.g., 1-2 hours).

  • Readout: Place the microtiter plate into a laser nephelometer. The instrument measures the light scattering caused by the suspended particles in each well.

  • Data Analysis: The solubility is determined as the concentration in the last clear well before precipitation is observed.[24] This method is rapid but provides an "apparent" or "kinetic" solubility, which may be higher than the true thermodynamic equilibrium solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare High-Conc. API Stock in DMSO C 3. Add Stock & Serially Dilute Across Plate A->C B 2. Dispense Test Solvents into 96-Well Plate B->C D 4. Incubate to Allow Precipitation C->D E 5. Measure Turbidity via Nephelometry D->E F Kinetic Solubility (µg/mL) E->F

Fig. 2: High-Throughput Kinetic Solubility Screening Workflow.

Part 3: Data Presentation and Interpretation

The utility of solubility data lies in its clear presentation and insightful interpretation, which can guide future development decisions.

Data Presentation

All quantitative solubility data should be summarized in a structured table. This allows for easy comparison across different solvents and facilitates the identification of trends. The table should include key solvent properties to aid in interpretation.

Table 1: Template for Presenting Solubility Data of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

SolventSolvent ClassPolarity IndexH-Bond Donor/AcceptorSolubility (mg/mL at 25°C)
MethanolAlcohol5.1Donor/AcceptorExperimental Value
EthanolAlcohol4.3Donor/AcceptorExperimental Value
AcetoneKetone5.1AcceptorExperimental Value
Ethyl AcetateEster4.4AcceptorExperimental Value
AcetonitrileNitrile5.8AcceptorExperimental Value
TetrahydrofuranEther4.0AcceptorExperimental Value
DichloromethaneHalogenated3.1NoneExperimental Value
TolueneAromatic HC2.4NoneExperimental Value
HeptaneAliphatic HC0.1NoneExperimental Value
Interpretation of Results
  • High Solubility in Alcohols: If high solubility is observed in solvents like methanol and ethanol, it strongly indicates that hydrogen bonding between the solvent's hydroxyl group and the API's carboxylic acid is a primary driver of dissolution.

  • Solubility in Polar Aprotic Solvents: Good solubility in acetone or ethyl acetate would highlight the importance of dipole-dipole interactions with the cyano and carbonyl groups.

  • Low Solubility in Hydrocarbons: Poor solubility in heptane or toluene would confirm the dominance of the polar functional groups and the inability of weak dispersion forces alone to overcome the solute's crystal lattice energy.

  • Ranking Solvents: The data provides a direct ranking of solvents, which is essential for process development. For example, a solvent that provides high solubility at room temperature but allows for low solubility upon cooling would be an excellent candidate for crystallization.[25]

By systematically evaluating the solubility across a diverse solvent set, a comprehensive "solubility map" is created. This map is an invaluable tool for chemists and engineers, enabling them to rationally select solvents to optimize reaction conditions, design efficient purification and isolation strategies, and develop stable formulations.[25]

Conclusion

Determining the solubility profile of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid is a multi-faceted process that integrates theoretical prediction with rigorous experimental validation. The molecule's unique structure, featuring both potent hydrogen-bonding groups and a non-polar aromatic core, necessitates a systematic investigation across a diverse range of organic solvents. By employing established methodologies such as the shake-flask technique for equilibrium data and high-throughput screens for initial assessment, researchers can build a comprehensive understanding of the compound's behavior. This knowledge is not merely academic; it is a foundational pillar for efficient, safe, and robust pharmaceutical development, directly influencing everything from process chemistry to the final drug product formulation.

References

  • Understanding the Properties and Synthesis of 2,6-Difluorophenylacetic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Key Considerations for Selecting Solvents in Drug Manufacturing. (2025). Purosolv.
  • Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023). Pharmaceutical and Biosciences Journal.
  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. (2002).
  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. (n.d.).
  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). mAbs.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). BioAssay Systems.
  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. (2002). Journal of Medicinal Chemistry.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Halo Labs.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • Prediction of Aqueous Solubility of Organic Compounds Based on 3 D Structure Representation. (n.d.).
  • Compound solubility prediction in medicinal chemistry and drug discovery. (2023). Life Chemicals.
  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.). Organic Process Research & Development.
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Pl
  • Free energy of dissolution. (2022). Khan Academy.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • Thermodynamics of Salt Dissolution. (n.d.). WebAssign.
  • Hansen solubility parameter. (n.d.). Wikipedia.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.
  • High-Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formul
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). Organic Process Research & Development.
  • What Factors Are Taken Into Consideration When Selecting a Solvent?. (n.d.). ACS Green Chemistry Institute.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility.
  • Effect of Polymorphism Formul
  • Annex 4. (n.d.).
  • Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. (2021). Crystal Growth & Design.
  • Applications of the Hansen solubility parameter for cellulose. (2021). BioResources.
  • 2-Cyano-3-phenylpropionic acid | C10H9NO2 | CID 220055. (n.d.). PubChem.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). Molecules.
  • 2,6-Difluorophenylacetic acid | 85068-28-6. (2026). ChemicalBook.
  • Impact of crystal polymorphism on the systemic bioavailability of rifa. (2014). Dove Medical Press.
  • Impact of Crystal Habit on Solubility of Ticagrelor. (2019). MDPI.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre.
  • 2,6-Difluorophenylacetic acid 97 85068-28-6. (n.d.). MilliporeSigma.
  • 2,6-Difluorophenylacetic acid | C8H6F2O2 | CID 123585. (n.d.). PubChem.
  • 8.2: Thermodynamics of Solutions. (2022). Chemistry LibreTexts.
  • Technical Note: Solubility Measurements. (n.d.). USP.
  • Enthalpy change of solution. (n.d.). Wikipedia.
  • Impact of crystal polymorphism of rifaximin on dissolution behavior. (2026).
  • API Solubility and Dissolution Enhancement Via Formul
  • 2-Cyano-3-phenylpropionic Acid | 5331-42-0. (n.d.). Sigma-Aldrich.
  • 2-Cyano-3-phenylprop-2-enoic acid | C10H7NO2 | CID 70534. (n.d.). PubChem.
  • Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega.
  • 2,6-Difluorophenylacetic acid, CAS:85068-28-6. (2014). 武汉丰泰威远科技有限公司.
  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.).
  • 2-cyano-3-phenylpropanoic acid. (n.d.). ChemicalBook.
  • 2-CYANO-3-PHENYLPROPIONIC ACID — Chemical Substance Inform

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 2-Cyano-3-(2,6-difluorophenyl)propionic Acid as a Key API Intermediate

Introduction: The Strategic Role of Fluorinated Cyano-Arylpropionic Acids in Drug Synthesis In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-establish...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Cyano-Arylpropionic Acids in Drug Synthesis

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity. The compound 2-Cyano-3-(2,6-difluorophenyl)propionic Acid represents a class of highly functionalized intermediates that are pivotal in the synthesis of complex active pharmaceutical ingredients (APIs). This molecule combines three key pharmacophoric elements: a difluorinated phenyl ring, a reactive nitrile (cyano) group, and a carboxylic acid moiety, making it a versatile building block for constructing novel heterocyclic systems and other advanced drug precursors.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, analytical quality control, and synthetic application of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid. The protocols herein are built upon established principles for structurally related compounds and are designed to ensure scientific rigor, safety, and reproducibility in the laboratory.

Compound Profile and Physicochemical Properties

A thorough understanding of the intermediate's chemical properties is fundamental to its effective use.

PropertyValueSource/Rationale
IUPAC Name 2-Cyano-3-(2,6-difluorophenyl)propanoic acidIUPAC Nomenclature
Molecular Formula C₁₀H₇F₂NO₂Calculated
Molecular Weight 227.17 g/mol Calculated
Appearance White to off-white solid (Expected)Based on related propionic acid derivatives.[3]
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in waterTypical for functionalized organic acids.
Melting Point Not established; expected >100 °CVaries based on crystalline form.
CAS Number Not broadly available; specific to manufacturer.---

Safety, Handling, and Storage Protocol

Given the reactive nature of the cyano and acid groups, and the hazards associated with similar fluorinated aromatics, a strict safety protocol is mandatory.

Hazard Identification

Based on data from analogous compounds, 2-Cyano-3-(2,6-difluorophenyl)propionic Acid should be treated as a hazardous substance.[4] Expected classifications include:

  • Skin Corrosion/Irritation, Category 2 [3][5]

  • Serious Eye Damage/Eye Irritation, Category 2 [3][5]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory System), Category 3 [5][6]

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4 (Harmful) [4][7]

Personal Protective Equipment (PPE)

Adequate PPE is the first line of defense against exposure.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield (European Standard EN 166).[6][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and change them immediately if contamination occurs.

  • Skin and Body Protection: Wear a lab coat, long trousers, and closed-toe shoes. For large-scale operations, a chemical-resistant apron or suit is recommended.[3][6]

  • Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust.[9] If a fume hood is not available or for large-scale use, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[6]

Standard Operating Procedure for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_node Verify Fume Hood Functionality ppe_node Don Personal Protective Equipment (PPE) prep_node->ppe_node weigh_node Weigh Compound in Fume Hood ppe_node->weigh_node transfer_node Transfer to Reaction Vessel Using Powder Funnel weigh_node->transfer_node decontaminate_node Decontaminate Glassware and Surfaces transfer_node->decontaminate_node dispose_node Dispose of Waste in Labeled Container decontaminate_node->dispose_node remove_ppe_node Remove PPE and Wash Hands Thoroughly dispose_node->remove_ppe_node end End remove_ppe_node->end start Start start->prep_node

Caption: Workflow for Safe Handling of the Intermediate.

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated area.[3][10] The container must be kept tightly closed to prevent moisture ingress and contamination.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents.[6][9][11]

  • Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to excessive heat and direct sunlight.[6]

Analytical Protocols for Quality Control

Ensuring the purity and identity of the intermediate is a critical step before its use in API synthesis. An impure intermediate can lead to side reactions, low yields, and the formation of difficult-to-remove impurities in the final API.

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this type of molecule. The nonpolar stationary phase (C18) effectively retains the aromatic compound, while an acidified aqueous-organic mobile phase allows for excellent separation from potential impurities. Acidification (e.g., with phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, which ensures a sharp, symmetrical peak shape and reproducible retention time.[12]

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with UV detection.
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry standard for robust separation of small molecules.[12]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileProvides good resolution and peak shape for acidic analytes.[12]
Gradient 30% B to 90% B over 10 minutesEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and run-to-run reproducibility.
Detection UV at 254 nmThe aromatic ring provides strong chromophoric activity at this wavelength.
Injection Vol. 5 µLMinimizes potential for column overload.

Procedure:

  • Standard Preparation: Accurately prepare a 100 µg/mL stock solution of the reference standard in the mobile phase (e.g., 50:50 Water:Acetonitrile).[12]

  • Sample Preparation: Prepare a sample solution of the intermediate at the same concentration (100 µg/mL) in the mobile phase.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Purity Calculation: Determine the area percent of the main peak in the sample chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Aqueous & Organic) prep_std Prepare Reference Standard Solution prep_mobile->prep_std prep_sample Prepare Intermediate Sample Solution prep_std->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate inject Inject Standard & Sample equilibrate->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (%) integrate->calculate end Report Purity calculate->end start Start QC start->prep_mobile

Caption: Analytical Workflow for HPLC Purity Assessment.

Application Protocol: Use in Heterocyclic Synthesis

The true value of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid is its ability to serve as a scaffold for more complex molecules. A common synthetic route involves leveraging the cyano and acid functionalities to construct a heterocyclic core, such as a pyridinone, which is a privileged structure in many areas of drug discovery.

Protocol: Synthesis of a Dihydropyridinone Derivative

Reaction Principle: This protocol outlines a Knoevenagel condensation of the intermediate with an aldehyde, followed by an intramolecular cyclization. The basic conditions deprotonate the acidic alpha-carbon (adjacent to the cyano group), which then acts as a nucleophile, attacking the aldehyde. The subsequent cyclization is driven by the formation of a stable six-membered ring.

Caption: Hypothetical Synthesis of a Dihydropyridinone.

Materials & Equipment:

  • 2-Cyano-3-(2,6-difluorophenyl)propionic Acid (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • Toluene

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add 2-Cyano-3-(2,6-difluorophenyl)propionic Acid (e.g., 10 mmol).

  • Reagent Addition: Add toluene (100 mL), the selected aldehyde (10 mmol), and piperidine (1 mmol).

    • Causality: Toluene is used as the solvent and to azeotropically remove water formed during the condensation, driving the reaction to completion via the Dean-Stark trap. Piperidine acts as a basic catalyst to facilitate the initial deprotonation.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the collection of water in the Dean-Stark trap.

  • In-Process Control (IPC): Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Wash the organic solution sequentially with 1M HCl (to remove piperidine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure dihydropyridinone product.

Conclusion

2-Cyano-3-(2,6-difluorophenyl)propionic Acid is a high-value intermediate whose effective use is predicated on a disciplined approach to safety, analytical verification, and synthetic application. The protocols detailed in this guide provide a robust framework for laboratory professionals to handle this compound with confidence, ensure its quality, and successfully integrate it into complex API synthesis campaigns. Adherence to these guidelines will facilitate reproducible results and accelerate the drug development process.

References

  • Bureau Veritas. (2018). ANALYTICAL METHOD SUMMARIES. [Link]

  • NextSDS. (n.d.). 2‐Cyano‐3‐(2,4‐difluorophenyl)prop‐2‐enoic acid - Chemical Substance Information. [Link]

  • EUROAPI. (n.d.). Intermediates and Reagents List. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary. [Link]

  • Google Patents. (n.d.). Copolymerizable \2-cyano-3,3-diarylacryloxy\alkylene compounds.
  • Rutkauskas, K., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. MDPI. [Link]

  • Bardaweel, S. K., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Lee, K., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cyanuric acid. [Link]

Sources

Application

Application Note: Decarboxylation Strategies for 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and analytical troubleshooting for the synthesis of 3-(2,6-difluoropheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and analytical troubleshooting for the synthesis of 3-(2,6-difluorophenyl)propionitrile.

Introduction & Rationale

Fluorinated phenylpropionitriles, particularly 3-(2,6-difluorophenyl)propionitrile , are highly valued building blocks in the synthesis of active pharmaceutical ingredients (APIs), including GPCR modulators and kinase inhibitors. The standard synthetic route to this nitrile involves the Knoevenagel condensation of 2,6-difluorobenzaldehyde with cyanoacetic acid, followed by reduction to yield the saturated intermediate 2-cyano-3-(2,6-difluorophenyl)propionic acid .

The final critical step is the decarboxylation of this α -cyano acid. While conceptually simple, the extrusion of CO₂ from highly functionalized substrates requires precise thermal and solvent control to prevent product degradation and minimize impurity formation[1]. This application note provides field-proven, scalable methodologies for this transformation.

Mechanistic Insights & Causality

To optimize a reaction, one must first understand its driving forces. Unlike the decarboxylation of malonic acids or β -keto acids—which proceed via a classic six-membered cyclic transition state—the decarboxylation of α -cyano acids operates differently.

The linear geometry of the nitrile (–C≡N) group geometrically precludes the formation of a stable, hydrogen-bonded six-membered ring. Instead, the reaction proceeds via a discrete cyanomethyl carbanion intermediate [2].

  • Activation: Thermal energy breaks the C–C bond, extruding CO₂ gas.

  • Stabilization: The resulting carbanion is strongly stabilized by the electron-withdrawing nitrile group and the inductive effect (–I) of the 2,6-difluorophenyl moiety.

  • Protonation: Rapid proton transfer from the solvent or trace water yields the final nitrile.

Causality in Experimental Design: Because the reaction relies on the formation of a carbanion, polar aprotic solvents (like DMSO) significantly lower the activation energy by stabilizing the transition state[3]. However, prolonged heating in the presence of excess water can lead to the nucleophilic hydration of the nitrile group, generating unwanted amide or carboxylic acid impurities[4].

Mechanism SM 2-Cyano-3-(2,6-difluorophenyl) propionic Acid Heat Thermal Activation (130-150 °C) SM->Heat Heat / Solvent Int Cyanomethyl Carbanion Intermediate + CO₂ ↑ Heat->Int -CO₂ Prot Protonation (H⁺ transfer) Int->Prot Fast Side Side Reaction: Amide/Acid Impurity Int->Side Excess H₂O Hydrolysis Prod 3-(2,6-difluorophenyl) propionitrile Prot->Prod Target

Mechanistic pathway of α-cyano acid decarboxylation and potential side reactions.

Analytical Pitfalls: Building a Self-Validating System

A robust protocol must include self-validating analytical controls. When monitoring the decarboxylation of 2-cyano-3-(2,6-difluorophenyl)propionic acid, do not rely solely on GC-MS for In-Process Control (IPC).

The GC-MS Artifact: Unreacted α -cyano acid is highly susceptible to thermal decarboxylation within the hot injector port (typically 250–300 °C) of a Gas Chromatograph[5]. If you inject a reaction mixture that is only 50% complete, the remaining starting material will decarboxylate instantly in the GC inlet. The resulting chromatogram will falsely indicate 100% conversion to the product, leading to premature reaction quenching and poor isolated yields.

Validation Standard: Always use HPLC-UV (with an acidic mobile phase to ensure sharp peak shape for the carboxylic acid) or ¹H-NMR (monitoring the disappearance of the α -proton adjacent to the carboxylic acid) to accurately track reaction progress.

Experimental Protocols

Protocol A: DMSO-Mediated Thermal Decarboxylation (Recommended for Scale-Up)

This method utilizes the solvating power of DMSO to stabilize the carbanion intermediate, allowing for a smooth, controlled release of CO₂ without the charring associated with neat thermal degradation.

Step-by-Step Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas bubbler (to monitor CO₂ evolution).

  • Charging: Dissolve 2-cyano-3-(2,6-difluorophenyl)propionic acid (1.0 equiv) in anhydrous DMSO (5 volumes). Note: Strict anhydrous conditions are not required, but water content should be <1% to prevent nitrile hydrolysis[4].

  • Heating: Heat the mixture gradually to 130–140 °C using an oil bath.

  • Monitoring: Vigorous gas evolution will commence around 120 °C. Maintain the temperature until gas evolution ceases completely (typically 2–4 hours). Verify completion via HPLC.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (15 volumes) to precipitate the product or extract with Ethyl Acetate (3 × 5 volumes).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 5 volumes) to remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Base-Catalyzed Decarboxylation (Mild Conditions)

For substrates prone to thermal decomposition, introducing an organic base (e.g., Pyridine) forms a carboxylate salt, which lowers the activation energy required for decarboxylation.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the starting material (1.0 equiv) in Toluene (10 volumes).

  • Catalyst Addition: Add Pyridine (1.1 equiv). The mixture may become homogeneous as the pyridinium salt forms.

  • Heating: Heat the reaction to reflux (approx. 110 °C).

  • Monitoring: Stir at reflux for 4–6 hours. Monitor via HPLC.

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (2 × 3 volumes) to remove pyridine, followed by a brine wash. Concentrate to yield the crude nitrile.

Quantitative Data Presentation

The following table summarizes the expected outcomes and operational parameters for the evaluated decarboxylation methods.

ParameterProtocol A (DMSO-Mediated)Protocol B (Base-Catalyzed)Direct Neat Heating (Not Recommended)
Temperature 130–140 °C110 °C (Reflux)160–180 °C
Reaction Time 2–4 hours4–6 hours1–2 hours
Typical Yield 85–92%78–85%50–65%
Impurity Profile Trace amide (if wet)Trace unreacted acidHigh charring, tar formation
Scalability ExcellentGoodPoor (Exothermic hazard)
Primary Advantage Clean profile, robustLower temperatureNo solvent removal needed

References

  • Technical Support Center: Decarboxylation of Cyanoacetic Acid Derivatives. Benchchem.

  • Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development (ACS Publications).

  • Copper mediated decyano decarboxylative coupling of cyanoacetate ligands: Pesci versus Lewis acid mechanism. RSC Publishing.

  • Krapcho decarboxylation. Grokipedia.

Sources

Method

Scale-up synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid in batch reactors

An Application Note for the Scale-Up Synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid in Batch Reactors Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scale-Up Synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid in Batch Reactors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Fluorinated Cyano-Acid Intermediate

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorinated motifs is a well-established strategy for enhancing molecular properties. The unique electronic characteristics of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2] 2-Cyano-3-(2,6-difluorophenyl)propionic acid is a valuable building block that combines the benefits of a difluorophenyl group with two reactive handles: a nitrile and a carboxylic acid. This application note provides a comprehensive, technically-grounded guide for the multi-kilogram scale-up synthesis of this key intermediate in standard batch reactors. We will move beyond a simple recitation of steps to explore the underlying chemical principles, process safety considerations, and critical parameters that ensure a robust, reproducible, and scalable manufacturing process.

The synthetic strategy detailed herein is a three-step sequence designed for efficiency and control:

  • Knoevenagel Condensation: Formation of the carbon-carbon backbone.

  • Selective Conjugate Reduction: Saturation of the activated double bond.

  • Saponification: Hydrolysis to the final carboxylic acid.

This document is structured to provide both a high-level strategic overview and granular, actionable protocols for the practicing process chemist.

Overall Synthetic Pathway

The synthesis proceeds from commercially available 2,6-difluorobenzaldehyde through a three-step sequence. Each step has been optimized for high yield and purity while considering the practicalities of large-scale batch reactor operations.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Conjugate Reduction cluster_2 Step 3: Saponification S1_Reactant1 2,6-Difluorobenzaldehyde S1_Product Ethyl (E)-2-cyano-3-(2,6-difluorophenyl)acrylate S1_Reactant1->S1_Product Piperidine, Toluene, Reflux S1_Reactant2 Ethyl Cyanoacetate S1_Reactant2->S1_Product S2_Product Ethyl 2-cyano-3-(2,6-difluorophenyl)propanoate S1_Product->S2_Product 1. NaBH4, Ethanol 2. Aqueous Workup S3_Product 2-Cyano-3-(2,6-difluorophenyl)propionic Acid S2_Product->S3_Product 1. NaOH (aq), Heat 2. HCl (aq)

Caption: Overall batch process workflow diagram.

Critical Safety Insights:

  • Hydrogen Evolution: Both the reaction of NaBH₄ with its ethanol solvent and the acidic quench in Step 2 produce flammable hydrogen gas. All operations must be conducted in a well-ventilated area, under an inert (N₂) atmosphere, and free from ignition sources.

  • Exotherm Management: The NaBH₄ addition in Step 2 is highly exothermic. A robust reactor cooling system and slow, controlled addition are essential to prevent a thermal runaway.

  • Corrosive Reagents: Concentrated HCl and NaOH solutions are used. Appropriate personal protective equipment (PPE), including acid/base resistant gloves, lab coats, and face shields, is mandatory.

  • Cyanide Handling: Although the final product contains a nitrile (cyano) group, the reagents used are less acutely toxic than inorganic cyanides. However, standard chemical handling practices should be rigorously followed.

Conclusion

This application note details a robust and scalable three-step synthesis for 2-Cyano-3-(2,6-difluorophenyl)propionic acid suitable for implementation in standard batch reactors. By carefully selecting reagents and controlling critical process parameters such as temperature and reaction time, high yields and purities can be achieved while mitigating the formation of key impurities. The provided protocols emphasize not only the "how" but the "why," offering the scientific rationale behind each operational choice to empower researchers and drug development professionals to confidently scale this valuable intermediate.

References

  • Alkali Scientific. 2,6-Difluorobenzaldehyde, 1 X 5 g (265152-5G). Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Available at: [Link]

  • Organic Reactions. The Knoevenagel Condensation. Available at: [Link]

  • Royal Society of Chemistry. Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. Green Chemistry. Available at: [Link]

  • Pharmaffiliates. The Synthesis Powerhouse: 2,6-Difluorobenzaldehyde as a Key Intermediate. Available at: [Link]

  • Google Patents. CN105037139A - Preparation method for 2-phenylpropionic acid.

Sources

Application

Application Note: Enzymatic Resolution of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid Enantiomers

A Practical Guide for Researchers and Drug Development Professionals Abstract The production of single-enantiomer drug intermediates is a cornerstone of modern pharmaceutical development, driven by the need for improved...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Practical Guide for Researchers and Drug Development Professionals

Abstract

The production of single-enantiomer drug intermediates is a cornerstone of modern pharmaceutical development, driven by the need for improved efficacy and safety profiles.[1][2][3] This application note provides a comprehensive guide to the enzymatic resolution of racemic 2-Cyano-3-(2,6-difluorophenyl)propionic acid, a key chiral building block. We will explore two primary enzymatic strategies: lipase-catalyzed hydrolysis of the corresponding ester and nitrilase-catalyzed hydrolysis of the nitrile group. This document will detail the underlying principles, experimental protocols, and analytical methods necessary for the successful separation of the enantiomers.

Introduction: The Imperative of Chirality in Drug Synthesis

Chirality plays a pivotal role in the pharmacological activity of many drugs.[3] Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, regulatory agencies and pharmaceutical manufacturers increasingly focus on developing enantiomerically pure drugs. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally benign approach to producing single-enantiomer compounds.[1][4][5] Enzyme-catalyzed reactions are typically highly enantioselective and can be performed under mild conditions, avoiding the harsh reagents and extreme temperatures often required in traditional chemical synthesis.[1]

2-Cyano-3-(2,6-difluorophenyl)propionic acid is a valuable chiral intermediate in the synthesis of various biologically active molecules. The presence of the nitrile group and the carboxylic acid (or its precursor) offers two potential handles for enzymatic resolution. This note will present two detailed protocols based on well-established enzymatic transformations of structurally similar molecules.

Strategic Approaches to Enzymatic Resolution

There are two primary enzymatic pathways for the resolution of racemic 2-Cyano-3-(2,6-difluorophenyl)propionic acid:

  • Strategy A: Lipase-Catalyzed Enantioselective Hydrolysis of an Ester Precursor. In this approach, the racemic carboxylic acid is first converted to its corresponding ester. A lipase is then used to selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. Lipases are a class of hydrolases that are widely used in industrial biocatalysis due to their stability in organic solvents and broad substrate specificity.[6][7][8]

  • Strategy B: Nitrilase-Catalyzed Enantioselective Hydrolysis. This strategy directly utilizes the nitrile group. A nitrilase enzyme can selectively hydrolyze the nitrile of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer's nitrile group intact.[9][10] This method can be highly efficient as it directly resolves the target molecule without prior derivatization.[11][12]

The choice between these strategies will depend on factors such as enzyme availability, substrate specificity, and desired final product (the acid or the unreacted ester/nitrile).

Visualizing the Workflow

G cluster_0 Strategy A: Lipase-Catalyzed Hydrolysis cluster_1 Strategy B: Nitrilase-Catalyzed Hydrolysis racemic_ester Racemic 2-Cyano-3-(2,6-difluorophenyl)propanoate lipase Lipase (e.g., Candida antarctica Lipase B) racemic_ester->lipase separation1 Separation (e.g., Extraction) lipase->separation1 s_acid (S)-2-Cyano-3-(2,6-difluorophenyl)propionic Acid separation1->s_acid Hydrolyzed r_ester (R)-2-Cyano-3-(2,6-difluorophenyl)propanoate separation1->r_ester Unreacted racemic_nitrile Racemic 2-Cyano-3-(2,6-difluorophenyl)propionic Acid nitrilase Nitrilase (e.g., from Rhodococcus sp.) racemic_nitrile->nitrilase separation2 Separation (e.g., Extraction) nitrilase->separation2 s_diacid (S)-3-(2,6-difluorophenyl)propane-1,2-dicarboxylic Acid separation2->s_diacid Hydrolyzed r_nitrile (R)-2-Cyano-3-(2,6-difluorophenyl)propionic Acid separation2->r_nitrile Unreacted

Figure 1: Conceptual workflow for the enzymatic resolution of 2-Cyano-3-(2,6-difluorophenyl)propionic acid enantiomers.

Detailed Protocols

Strategy A: Lipase-Catalyzed Hydrolysis of Ethyl 2-Cyano-3-(2,6-difluorophenyl)propanoate

This protocol is based on established methods for the lipase-catalyzed resolution of aryl alkanoic acids.[13]

Step 1: Synthesis of Racemic Ethyl 2-Cyano-3-(2,6-difluorophenyl)propanoate

  • To a solution of racemic 2-Cyano-3-(2,6-difluorophenyl)propionic acid (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude racemic ester. Purify by column chromatography if necessary.

Step 2: Enzymatic Resolution

  • Prepare a biphasic system consisting of a phosphate buffer (e.g., 0.1 M, pH 7.0) and an organic solvent such as toluene or hexane.

  • Disperse the racemic ethyl ester in the reaction medium.

  • Add the lipase (e.g., immobilized Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase) to the mixture.[14][15] The enzyme loading should be optimized, typically ranging from 10-50% (w/w) of the substrate.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the enantiomeric excess (e.e.) of the acid product and the remaining ester by chiral High-Performance Liquid Chromatography (HPLC).

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

Step 3: Product Isolation and Purification

  • Separate the enzyme by filtration.

  • Separate the aqueous and organic layers.

  • Acidify the aqueous layer with dilute HCl to pH 2-3 and extract the enantiomerically enriched carboxylic acid with ethyl acetate.

  • The organic layer contains the unreacted, enantiomerically enriched ester.

  • Wash both organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The unreacted ester can be hydrolyzed chemically to obtain the other enantiomer of the acid.

Strategy B: Nitrilase-Catalyzed Enantioselective Hydrolysis

This protocol is adapted from methodologies for the enantioselective hydrolysis of nitriles.[16]

Step 1: Whole-Cell Biotransformation

  • Cultivate a microorganism known to possess nitrilase activity (e.g., Rhodococcus sp.) in an appropriate growth medium.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Resuspend the cells in the same buffer to a desired optical density.

  • Add the racemic 2-Cyano-3-(2,6-difluorophenyl)propionic acid to the cell suspension. The substrate concentration should be optimized to avoid inhibition.

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 25-35 °C).

  • Monitor the reaction for the formation of the corresponding dicarboxylic acid and the consumption of the starting material by HPLC.

  • Analyze the enantiomeric excess of the remaining nitrile and the product by chiral HPLC.

Step 2: Product Isolation and Purification

  • Separate the cells from the reaction mixture by centrifugation.

  • Acidify the supernatant to pH 2-3 with dilute HCl.

  • Extract the product (the dicarboxylic acid) and the unreacted starting material (the cyano-acid) with a suitable organic solvent like ethyl acetate.

  • Separate the dicarboxylic acid from the cyano-acid by column chromatography or selective extraction based on their different polarities and acidic properties.

Analytical Methods: Ensuring Enantiomeric Purity

Chiral HPLC is the method of choice for determining the enantiomeric excess of the products and unreacted starting materials.

  • Column: A chiral stationary phase is required. Columns such as Chiralcel OD-H or Chiralpak AD-H are often effective for this class of compounds.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is a common mobile phase. The exact ratio will need to be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is typically used.

Expected Results and Data Presentation

The success of the enzymatic resolution is evaluated based on the conversion percentage and the enantiomeric excess of the product and the remaining substrate. The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated from these values.

Parameter Strategy A (Lipase) Strategy B (Nitrilase)
Substrate Racemic Ethyl EsterRacemic Cyano-Acid
Enzyme e.g., Novozym 435e.g., Rhodococcus sp. cells
Reaction Time 12-48 hours24-72 hours
Optimal Conversion ~50%~50%
Product e.e. >95%>95%
Substrate e.e. >95%>95%
Enantiomeric Ratio (E) >100>100

Causality and Experimental Choices

  • Choice of Enzyme: The selection of the enzyme is critical. A screening of several commercially available lipases or nitrilase-producing microbial strains is recommended to find the one with the highest activity and enantioselectivity for the specific substrate.

  • Immobilization: Using an immobilized enzyme, such as Novozym 435, simplifies enzyme recovery and reuse, making the process more cost-effective and scalable.[1]

  • Solvent System: In the lipase-catalyzed reaction, a biphasic system is often preferred. The organic phase helps to dissolve the substrate and product, while the aqueous phase maintains the enzyme's activity.

  • pH and Temperature: These parameters must be optimized for each enzyme to ensure maximum activity and stability.

  • Monitoring Conversion: Stopping the reaction at around 50% conversion is crucial for achieving high enantiomeric excess for both the product and the remaining substrate in a kinetic resolution.

Conclusion

Enzymatic resolution offers a highly efficient and selective method for obtaining the enantiomers of 2-Cyano-3-(2,6-difluorophenyl)propionic acid. Both lipase-catalyzed hydrolysis of the ester and nitrilase-catalyzed hydrolysis of the nitrile are viable strategies. The protocols provided in this application note, based on established biocatalytic methods, offer a solid starting point for researchers. Optimization of the reaction conditions and careful analytical monitoring are key to achieving high enantiopurity and yields, paving the way for the synthesis of chirally pure active pharmaceutical ingredients.

References

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Whyte Keasbey Memorial Symposia, 45.
  • Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289-1321.
  • Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12053-12093. [Link]

  • Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Drugs. Current Topics in Medicinal Chemistry, 6(16), 1717-1759. [Link]

  • Wang, M. X. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research, 48(3), 602-611. [Link]

  • Bisht, S., & Bhalla, T. C. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 15(10), 1234. [Link]

  • Effenberger, F., & Böhme, J. (1994). Enzyme-catalysed enantioselective hydrolysis of racemic naproxen nitrile. Bioorganic & Medicinal Chemistry, 2(7), 715-721. [Link]

  • Li, C., et al. (2025). Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions. Journal of Agricultural and Food Chemistry. [Link]

  • R Discovery. (2025). Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions. [Link]

  • ResearchGate. (n.d.). Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. [Link]

  • Kwon, Y., & Chung, Y. K. (Year). A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers via Enzymatic Resolution and Stereospecific Transformation. Organic Letters. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29682-29716. [Link]

  • Brenna, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]

  • Ohrui, H., et al. (2014). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 78(5), 845-851. [Link]

  • Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4123. [Link]

  • Gotor-Fernández, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]

  • da Silva, G. P., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8498. [Link]

  • Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

Welcome to the technical support guide for the synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this multi-step synthesis and systematically improve your product yield and purity.

I. Synthetic Pathway Overview

The synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic acid is typically achieved through a three-step process starting from 2,6-difluorobenzaldehyde. Each step presents unique challenges and opportunities for optimization. Understanding the causality behind each experimental choice is critical for success.

Synthetic_Pathway SM Starting Materials: 2,6-Difluorobenzaldehyde + Ethyl Cyanoacetate Step1 Step 1: Knoevenagel Condensation SM->Step1 Intermediate1 Intermediate: Ethyl (E)-2-cyano-3-(2,6-difluorophenyl)acrylate Step1->Intermediate1 Key Factors: Catalyst, Solvent, Water Removal Step2 Step 2: Michael Addition / Reduction Intermediate1->Step2 Intermediate2 Intermediate: Ethyl 2-cyano-3-(2,6-difluorophenyl)propanoate Step2->Intermediate2 Key Factors: Reducing Agent, Temperature Control Step3 Step 3: Saponification & Acidification Intermediate2->Step3 Product Final Product: 2-Cyano-3-(2,6-difluorophenyl)propionic Acid Step3->Product Key Factors: Base Concentration, Reaction Time, pH Knoevenagel_Troubleshooting Start Problem: Low Yield in Knoevenagel Condensation CheckReactants 1. Verify Reactant Purity Start->CheckReactants CheckCatalyst 2. Evaluate Catalyst Start->CheckCatalyst CheckConditions 3. Optimize Reaction Conditions Start->CheckConditions CheckWater 4. Ensure Water Removal Start->CheckWater SolutionReactants Solution: - Use freshly distilled aldehyde. - Confirm purity of ethyl cyanoacetate. CheckReactants->SolutionReactants SolutionCatalyst Solution: - Use fresh, appropriate catalyst (e.g., piperidine). - Screen catalyst loading (5-10 mol%). CheckCatalyst->SolutionCatalyst SolutionConditions Solution: - Screen solvents (Ethanol, Toluene). - Optimize temperature (reflux is common). - Monitor reaction by TLC to avoid side reactions. CheckConditions->SolutionConditions SolutionWater Solution: - Use a Dean-Stark trap if using an azeotropic solvent like Toluene. CheckWater->SolutionWater

Caption: Troubleshooting workflow for the Knoevenagel condensation step.

Q: My Knoevenagel condensation is slow or results in a low yield. What are the most common causes? A: This is a frequent issue. The primary culprits are:

  • Catalyst Inactivity: The catalyst, typically a weak base like piperidine, is essential for deprotonating the ethyl cyanoacetate. [1][2]If the catalyst is old, impure, or used in insufficient quantity, the reaction will be sluggish.

  • Presence of Water: This reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, thus lowering the yield. [1][2]3. Suboptimal Reaction Conditions: Temperature and solvent choice are critical. Polar solvents like ethanol are common, but using a solvent like toluene that forms an azeotrope with water allows for its continuous removal with a Dean-Stark apparatus. [2][3]4. Purity of Reactants: 2,6-difluorobenzaldehyde is prone to oxidation to the corresponding benzoic acid, which will not participate in the reaction. [1]Ensure the purity of your starting materials.

Q: I am observing significant formation of side products. How can I minimize them? A: Side product formation is often due to the high reactivity of the intermediate.

  • Michael Addition: The product, an α,β-unsaturated nitrile, can act as a Michael acceptor. Another molecule of deprotonated ethyl cyanoacetate can attack it, leading to a dimeric byproduct. To minimize this, avoid a large excess of the active methylene compound and do not prolong the reaction time unnecessarily. [1]* Self-Condensation: Aldehydes can undergo self-condensation, though this is less common for aromatic aldehydes under these conditions.

  • Transesterification: If using an alcoholic solvent (e.g., methanol) that differs from the ester group (ethyl), transesterification can occur, leading to a mixture of products that are difficult to separate. [3]It is best to match the alcohol solvent to the ester group (i.e., use ethanol with ethyl cyanoacetate).

ParameterRecommendationRationale
Catalyst Piperidine or Ammonium Acetate (5-10 mol%)Efficiently deprotonates ethyl cyanoacetate to initiate the condensation. [1][2]
Solvent Ethanol or TolueneEthanol is a good polar solvent. [3]Toluene allows for azeotropic removal of water. [2]
Temperature RefluxProvides sufficient energy to overcome the activation barrier and helps in water removal.
Water Removal Dean-Stark Apparatus (with Toluene)Actively removes the water byproduct, driving the reaction equilibrium to completion. [2]
Step 2: Reduction of the Acrylate Intermediate

This step involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ester to yield ethyl 2-cyano-3-(2,6-difluorophenyl)propanoate.

Q: My reduction reaction is incomplete, or I am also reducing the cyano/ester groups. A: The key is chemoselectivity.

  • Incomplete Reaction: This can be due to an insufficient amount of the reducing agent or catalyst deactivation (if using catalytic hydrogenation). Ensure your catalyst (e.g., Pd/C) is active and use an adequate amount of the hydride reagent.

  • Over-reduction: Strong reducing agents like LiAlH₄ will reduce the ester and cyano groups. A milder reagent is required. Sodium borohydride (NaBH₄) in the presence of a catalyst like NiCl₂ or CoCl₂ is often used for selective 1,4-reduction of α,β-unsaturated systems. Catalytic hydrogenation (H₂ over Pd/C) is another excellent method for selectively reducing the C=C double bond without affecting the ester or nitrile.

Step 3: Saponification (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid under basic conditions (saponification), followed by acidification.

Q: The yield from my hydrolysis step is low, and I see multiple spots on TLC after workup. A: Hydrolysis can be deceptively tricky.

  • Incomplete Hydrolysis: The ester may not be fully hydrolyzed. This can be addressed by increasing the reaction time, temperature, or the concentration of the base (e.g., NaOH or KOH). However, be cautious as harsher conditions can promote side reactions.

  • Hydrolysis of the Cyano Group: Under harsh basic or acidic conditions and elevated temperatures, the nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) or further to a carboxylic acid. This would lead to a dicarboxylic acid byproduct and complicate purification.

  • Decarboxylation: While less common for this specific molecule, β-cyano carboxylic acids can sometimes undergo decarboxylation upon heating, especially after acidification. It is advisable to perform the final acidification in the cold and to avoid excessive heating during workup. Prolonged heating during hydrolysis can also lead to degradation. [4]

    Parameter Recommendation Rationale
    Base 1-2 M NaOH or KOH (aq) Sufficiently strong to hydrolyze the ester. Using a moderate concentration avoids overly harsh conditions.
    Solvent Ethanol/Water mixture Helps to solubilize the organic ester in the aqueous base, creating a homogeneous reaction mixture.
    Temperature Room Temperature to 50°C Balances reaction rate with the risk of side reactions. Monitor by TLC until the starting material is consumed.

    | Acidification | 1 M HCl, 0-5°C | Neutralizes the carboxylate salt to precipitate the final product. Low temperature minimizes potential degradation or decarboxylation. |

IV. Optimized Experimental Protocols

Protocol 1: Knoevenagel Condensation

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a Dean-Stark trap (if using toluene), add 2,6-difluorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene (approx. 5 mL per mmol of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, which can be purified by recrystallization or column chromatography.

Protocol 2: Saponification and Acidification

  • Reaction Setup: Dissolve the crude ethyl 2-cyano-3-(2,6-difluorophenyl)propanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Add a 2 M aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Reaction: Stir the mixture at 40-50°C. Monitor the reaction by TLC until the starting ester spot has disappeared (typically 2-4 hours).

  • Work-up: Cool the reaction mixture in an ice bath. Slowly add 1 M HCl with vigorous stirring until the pH is ~2. A white precipitate of the final product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. Dry the product under vacuum to a constant weight.

V. References

  • BenchChem. (2025). Troubleshooting low yields in Knoevenagel condensation.

  • BenchChem. (2025). Troubleshooting low conversion rates in Knoevenagel reactions.

  • Sigma-Aldrich. 2,6-Difluorobenzaldehyde Product Page.

  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.

  • Al-Omar, M. A., et al. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. Synthetic Communications, 40(10), 1530-1538. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Decarboxylative Cross-Coupling of α-Amino Acids with Aryl Halides via Photoredox Catalysis. Nature, 480(7376), 224–228.

  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.

  • Prommajak, T., et al. (2022). Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. Molecules, 27(21), 7247. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with validated troubleshooting strategies and protocols for the purification of crude 2-Cyano-3-(2,6-difl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with validated troubleshooting strategies and protocols for the purification of crude 2-Cyano-3-(2,6-difluorophenyl)propionic Acid. Due to the presence of an acidic carboxylate, a base/heat-sensitive cyano group, and a lipophilic difluorophenyl moiety, this compound requires precise handling to prevent degradation[1] and ensure high analytical purity.

Physicochemical Data Summary

Understanding the intrinsic properties of the molecule is the first step in designing a self-validating purification system.

PropertyEstimated ValueImplication for Purification
Molecular Weight 211.16 g/mol Target mass for LC-MS (ESI-) detection: m/z 210.1[2].
pKa (Carboxylic Acid) ~3.5 - 4.5Requires aqueous pH < 2.0 for organic extraction; pH > 8.0 for aqueous partitioning[3].
Lipophilicity (LogP) ~2.0 - 2.5Moderately lipophilic; retains effectively on C18 reverse-phase columns[4].
Thermal Stability LowAlpha-cyano acids mimic beta-keto acids and are highly prone to thermal decarboxylation[2].
Core Troubleshooting & FAQs

Q1: Why am I losing product yield to a non-polar byproduct during solvent concentration? A1: Causality: Thermal Decarboxylation. The electron-withdrawing cyano group at the alpha position makes the molecule highly susceptible to decarboxylation upon heating, a fragmentation phenomenon well-documented in fluorinated propionic acids[2]. When concentrating the extract using a rotary evaporator, temperatures exceeding 40°C drive the loss of CO₂, yielding 3-(2,6-difluorophenyl)propanenitrile. Furthermore, elevated temperatures can induce hydrolysis of the cyano group[1]. Solution: Maintain water bath temperatures strictly below 35°C during solvent evaporation and apply high vacuum to compensate for the lower temperature.

Q2: My crude mixture contains mono-fluoro and des-fluoro impurities. Why does standard silica gel chromatography fail to separate them? A2: Causality: Dominant Polar Interactions. Silica gel separates primarily based on hydrogen bonding. The des-fluoro, mono-fluoro, and difluoro analogs all share identical, highly polar cyano and carboxylic acid groups. These functional groups dominate their interaction with the silica stationary phase, masking the subtle differences of the aromatic ring and leading to co-elution. Solution: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[4]. The C18 stationary phase discriminates based on lipophilicity. The highly electronegative fluorine atoms alter the electron density and partition coefficient of the phenyl ring, allowing baseline resolution between the varying degrees of fluorination.

Q3: During acid-base extraction, a stubborn emulsion forms. How can I break it without losing the target compound? A3: Causality: Amphiphilic Nature. The molecule possesses a highly polar, ionizable head (carboxylate) and a lipophilic tail (difluorophenyl ring), acting as a mild surfactant. When adjusting the pH and shaking vigorously with solvents like ethyl acetate, stable micelles form. Solution: Increase the ionic strength of the aqueous phase by washing with or saturating it with sodium chloride (brine) prior to extraction[5]. This "salting-out" effect decreases the solubility of the organic solvent in the aqueous phase and disrupts micelle formation.

Validated Experimental Protocols
Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

This self-validating protocol utilizes the ionizable nature of the carboxylic acid to remove neutral and basic impurities while protecting the cyano group.

  • Initial Solubilization: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Alkaline Partitioning: Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.5). Shake gently and vent. The target acid moves to the aqueous layer as a highly soluble sodium salt.

  • Organic Wash: Separate and discard the organic layer (which contains neutral impurities like unreacted fluorobenzyl derivatives). Wash the aqueous layer once more with fresh EtOAc.

  • Acidification: Cool the aqueous layer in an ice bath (0-5°C) to prevent thermally-induced cyano hydrolysis[1]. Slowly add 3M HCl dropwise until the pH reaches 1.5 to 2.0[3]. The solution will become cloudy as the free acid precipitates.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 × 50 mL)[3].

  • Washing and Drying: Wash the combined organic layers with brine to break any micro-emulsions, dry over anhydrous Na₂SO₄, and filter[5].

  • Concentration: Evaporate the solvent under reduced pressure at <35°C to yield the semi-pure product.

Protocol B: Preparative RP-HPLC Purification

For the removal of closely related fluorinated analogs.

  • Sample Preparation: Dissolve the semi-pure product from Protocol A in a 1:1 mixture of Acetonitrile (MeCN) and Water (HPLC grade)[3]. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a Preparative C18 Column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. (The acid buffer is critical to maintain the carboxylic acid in its protonated, lipophilic state for column retention)[4].

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 70% B over 30 minutes.

  • Detection: Monitor UV absorbance at 210 nm (carbonyl absorption) and 254 nm (aromatic ring).

  • Recovery: Pool fractions containing the target peak and lyophilize immediately to prevent degradation in the acidic buffer.

Visualizations

degradation A 2-Cyano-3-(2,6-difluorophenyl) propionic Acid B Decarboxylation Product (Nitrile derivative) A->B Heat (>40°C) - CO2 C Hydrolysis Product (Amide/Dicarboxylic Acid) A->C Strong Acid/Base + H2O

Degradation pathways of 2-cyano-3-(2,6-difluorophenyl)propionic acid via heat or pH extremes.

workflow Crude Crude Mixture Ext1 Alkaline Extraction (pH 8-9) Crude->Ext1 OrgWash Discard Organic Impurities Ext1->OrgWash Organic Phase Ext2 Acidification (pH 1-2) & EtOAc Extraction Ext1->Ext2 Aqueous Phase AqWash Discard Aqueous Waste Ext2->AqWash Aqueous Phase Prep Prep-HPLC (C18) 0.1% TFA / MeCN Ext2->Prep Organic Phase (Concentrated) Pure Pure Target Compound Prep->Pure Gradient Elution

Optimized downstream purification workflow from crude mixture to isolated pure compound.

References
  • Source: chemicalbook.
  • Source: creative-proteomics.
  • Source: ru.
  • Source: benchchem.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Halogenated Impurities in the Synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

Welcome to the technical support guide for the synthesis and purification of 2-Cyano-3-(2,6-difluorophenyl)propionic acid. This document is designed for researchers, chemists, and process development professionals who ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 2-Cyano-3-(2,6-difluorophenyl)propionic acid. This document is designed for researchers, chemists, and process development professionals who are navigating the challenges of controlling halogenated impurities in this critical synthesis. As a key intermediate in pharmaceutical development, ensuring the purity of this compound is paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the lab.

Section 1: Understanding the Problem - The Origin of Halogenated Impurities

A robust impurity control strategy begins with understanding its origin. Halogenated impurities in this context can arise from several sources, impacting yield, downstream processing, and the safety profile of the final active pharmaceutical ingredient (API).

Q1: What are the most probable halogenated impurities I should be looking for during the synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic acid, and where do they come from?

A1: The formation of halogenated impurities can be traced to three primary sources: the starting materials, unintended side reactions (dehalogenation), and, less commonly, over-halogenation.

  • Starting Material Contaminants: The primary aromatic starting material, 2,6-difluorobenzaldehyde, is the most likely source. Its own synthesis may not be perfectly selective, leading to trace amounts of isomers or related halogenated compounds (e.g., 2-chloro-6-fluorobenzaldehyde or 2,5-difluorobenzaldehyde). These impurities will carry through the reaction, producing analogous propionic acid derivatives that are often difficult to separate.

  • Dehalogenation Products: The replacement of one of the fluorine atoms on the aromatic ring with a hydrogen atom is a common impurity pathway for organohalogenated compounds.[1][2] This can occur under certain reaction conditions, particularly if reducing agents are present or if reaction temperatures are too high, leading to the formation of 2-Cyano-3-(2-fluorophenyl)propionic acid.

  • Over-halogenation Byproducts: While less probable in a standard Knoevenagel condensation pathway, if any steps involving halogenating agents are used, or if such reagents are present as contaminants, reactions on the aromatic ring or the alkyl chain could occur.

SM Starting Material (2,6-difluorobenzaldehyde) Reaction_Cond Reaction Conditions (Base, Solvent, Temp) SM->Reaction_Cond SM_Imp Halogenated Impurity in SM (e.g., 2-chloro-6-fluorobenzaldehyde) SM_Imp->Reaction_Cond Enters Reaction Reagent Cyanoacetate Reagent->Reaction_Cond Product Desired Product 2-Cyano-3-(2,6-difluorophenyl)propionic Acid Dehal_Imp Dehalogenation Impurity (2-Cyano-3-(2-fluorophenyl)...) Product->Dehal_Imp Side Reaction (e.g., high temp) Imp_Product Carried-Over Impurity (e.g., 2-Cyano-3-(2-chloro-6-fluorophenyl)...) Reaction_Cond->Product Main Pathway Reaction_Cond->Imp_Product Impurity Pathway

Caption: Primary pathways for halogenated impurity formation.

Q2: Why is controlling these specific impurities so critical?

A2: For drug development professionals, impurity control is non-negotiable. Firstly, regulatory bodies like the FDA and EMA have stringent limits on impurities in APIs. Secondly, halogenated impurities can possess their own toxicological profiles. Finally, their structural similarity to the desired product can negatively impact the efficacy and safety of the final drug and interfere with downstream chemical transformations.

Section 2: Analytical Strategies for Detection and Quantification

Effective reduction of impurities is impossible without robust analytical methods to detect and quantify them. Given the structural similarities between the product and its halogenated analogues, developing a high-resolution method is key.

Q3: What are the best analytical techniques for identifying and quantifying halogenated impurities in my reaction mixture?

A3: A multi-detector approach using modern chromatography is the most effective strategy.

  • UHPLC-DAD-HRESIMS: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode-Array Detector (DAD) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the gold standard.[1][2] A pentafluorophenyl (PFP) column is often recommended as it can provide unique selectivity for halogenated compounds, improving separation from the main product.[1][2] HRESIMS provides the exact mass, which is crucial for confirming the elemental composition and unambiguously identifying dehalogenated or other unexpected impurities.[2]

  • GC-ECD/MS: Gas Chromatography (GC) is useful if the impurities are volatile or can be derivatized to become volatile. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it excellent for trace analysis.[3][4] Coupling GC with a Mass Spectrometer (MS) allows for definitive identification of the separated components.[4]

Table 1: Comparison of Recommended Analytical Techniques

TechniquePrimary AdvantagesPrimary DisadvantagesBest For...
UHPLC-DAD-HRESIMS High resolution, provides exact mass for identification, suitable for non-volatile compounds.[1][2]Higher equipment cost and complexity.Comprehensive profiling and identification of all non-volatile impurities.
GC-ECD Extremely high sensitivity to halogenated compounds, excellent for trace quantification.[3][4]Sample must be volatile or derivable; less structural information than MS.Quantifying known volatile halogenated impurities at very low levels.
GC-MS Provides structural information through fragmentation patterns, good for identification.[4]May have lower sensitivity than ECD for some halogenated compounds.Identifying unknown volatile impurities and confirming structures.
Section 3: Troubleshooting Guide - Strategies for Impurity Reduction

This section provides direct answers to common problems encountered during the synthesis and purification process.

Q4: My analysis shows that the 2,6-difluorobenzaldehyde starting material is contaminated. What are my options?

A4: This is a common and critical issue. The principle of "garbage in, garbage out" applies.

  • Action 1: Source from a High-Purity Supplier. First, contact your supplier and request a certificate of analysis with detailed impurity profiles. If necessary, switch to a supplier specializing in high-purity reagents for pharmaceutical applications.

  • Action 2: In-House Purification. If sourcing is not an option, you must purify the starting material before use. For aldehydes, vacuum distillation is often effective. Alternatively, recrystallization or forming a bisulfite adduct, isolating it, and then regenerating the pure aldehyde can be highly effective.

  • Action 3: Implement Stringent QC. All incoming batches of starting material should be tested against an established analytical method to ensure they meet your purity specifications before being used in the reaction.

Q5: I am consistently observing a dehalogenated impurity where one fluorine is replaced by hydrogen. How can I modify my reaction to prevent this?

A5: Dehalogenation often points to overly harsh reaction conditions or the presence of unintended reducing species.

  • Control Reaction Temperature: This is the most critical parameter. Run a temperature screening study. Often, lowering the reaction temperature significantly reduces the rate of dehalogenation side reactions.[5]

  • Choice of Base and Solvent: Avoid overly strong or aggressive bases where a milder one will suffice. Ensure your solvent is anhydrous and free of contaminants that could act as hydrogen donors.

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents the involvement of atmospheric components and minimizes oxidative or reductive side reactions.

  • Catalytic Hydrogenation: If your synthesis involves a hydrogenation step, be aware that halo groups can be removed.[6] Catalytic hydrogenation under neutral conditions can sometimes selectively remove bromo groups over chloro groups, and fluorine is generally more robust, but selectivity is not always perfect.[6]

Q6: My standard recrystallization protocol is not removing a persistent halogenated impurity. What should I do next?

A6: When an impurity co-crystallizes with the product, it's because their solubility profiles are very similar in that specific solvent.[5] A systematic approach to optimizing purification is needed.

  • Optimize Recrystallization: Do not give up on recrystallization immediately. A multi-solvent screen is essential. Experiment with solvent systems that have different polarities (e.g., toluene, ethyl acetate/heptane, isopropanol/water, acetonitrile). The goal is to find a system where the product is sparingly soluble at low temperatures, but the impurity remains in the mother liquor.

  • Column Chromatography: If optimized recrystallization is ineffective, column chromatography is the next logical step.[5] Use a shallow solvent gradient to maximize separation. Consider different stationary phases; while silica gel is common, a pentafluorophenyl (PFP) stationary phase might offer enhanced selectivity for separating halogenated isomers.

  • Reactive Resins/Scavengers: For certain impurities, specialized scavenger resins can be employed. For example, a resin with a functional group that selectively reacts with and binds the impurity can be used to remove it from the solution.[7]

Section 4: Experimental Protocols

The following protocols represent best practices for minimizing impurity formation and effectively purifying the final product.

Protocol 1: Optimized Synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

This protocol focuses on controlled conditions to minimize side reactions.

  • Preparation: To a dry, three-necked flask under a nitrogen atmosphere, add high-purity 2,6-difluorobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene (5 vol).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to a controlled temperature (e.g., 80-90 °C) and monitor the reaction by HPLC every hour. The reaction is typically complete when <1% of the aldehyde remains.

  • Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Add a 2M aqueous solution of sodium hydroxide (2.5 eq) and stir vigorously at 50 °C for 2-4 hours until HPLC confirms the hydrolysis of the intermediate ester is complete.

  • Isolation: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with a nonpolar solvent like methyl tert-butyl ether (MTBE) to remove non-acidic impurities.

  • Precipitation: Place the aqueous layer in an ice bath and slowly acidify with 3M hydrochloric acid to a pH of ~2. The product will precipitate as a solid.

  • Filtration and Drying: Stir the resulting slurry in the cold for 1 hour, then filter the solid. Wash the filter cake with cold deionized water and dry under vacuum at 50 °C to a constant weight.

cluster_0 Reaction cluster_1 Work-up & Isolation A 1. Charge Reactor (Aldehyde, Cyanoacetate, Toluene, N2) B 2. Add Catalyst (Piperidine) A->B C 3. Heat & Monitor (80-90 °C, HPLC) B->C D 4. Hydrolyze (NaOH (aq)) C->D E 5. Organic Wash (MTBE) D->E F 6. Acidify & Precipitate (HCl (aq), Ice Bath) E->F G 7. Filter & Dry F->G H Purification (Recrystallization) G->H Crude Product

Caption: General experimental workflow for synthesis and isolation.

Protocol 2: Analytical HPLC Method Development
  • Column: Use a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) or a PFP column for enhanced selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for all impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm and 280 nm. If available, connect to a mass spectrometer operating in full scan mode.

  • Optimization: Adjust the gradient based on the initial separation to improve the resolution between the main product peak and any nearby impurity peaks.

Section 5: Frequently Asked Questions (FAQs)

Q7: What is a typical acceptable limit for an unknown halogenated impurity in a pharmaceutical intermediate?

A7: While specific limits depend on the final drug's dosage and regulatory discussions, the International Council for Harmonisation (ICH) Q3A/B guidelines are the standard reference. For drug substances, the identification threshold for an unknown impurity is often 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. It is always best to minimize all impurities to "As Low As Reasonably Practicable" (ALARP).

Q8: My mass spectrometry data shows a loss of 18 mass units. Is this definitively a dehalogenation from fluorine to hydrogen?

A8: Not necessarily. While the mass difference between F (18.998 Da) and H (1.008 Da) is ~18, a loss of 18 can also correspond to the loss of water (H₂O), a very common fragmentation in mass spectrometry. To confirm dehalogenation, you must use High-Resolution Mass Spectrometry (HRMS).[2] HRMS provides an exact mass measurement to several decimal places, allowing you to calculate the elemental formula and definitively distinguish between CₓHᵧFₙO₂ and CₓHᵧ₊₁Fₙ₋₁O₂.[2]

References
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (n.d.). Journal of the Brazilian Chemical Society.
  • Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of Dehalogenation Impurities in Organohalogenated Pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1–5. [Link]

  • Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. (2024).
  • Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]

  • Removal of halide impurities from organic liquids. (1992).
  • Removing Halogenated Organic Compounds: A Guide to Solutions. (n.d.). Desotec. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • Method of removing organic impurities from aqueous solution of hydrogen peroxide. (1988).

Sources

Optimization

Technical Support Center: Storage and Stability of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

Welcome to the dedicated technical support guide for 2-Cyano-3-(2,6-difluorophenyl)propionic Acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-Cyano-3-(2,6-difluorophenyl)propionic Acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this intermediate during storage and experimentation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate degradation risks.

Introduction: Understanding the Molecule's Stability

2-Cyano-3-(2,6-difluorophenyl)propionic Acid is a specialized organic molecule featuring three key functional and structural elements that dictate its stability: a nitrile group (-CN), a carboxylic acid group (-COOH), and a 2,6-difluorophenyl ring. The electronic properties of the difluorinated aromatic ring, specifically the strong electron-withdrawing nature of the fluorine atoms, significantly influence the reactivity of the adjacent propionic acid backbone. Understanding the interplay of these groups is crucial for preventing unwanted chemical transformations during storage.

The primary degradation pathways of concern are hydrolysis of the nitrile group and decarboxylation of the carboxylic acid. The presence of moisture, exposure to non-neutral pH conditions, elevated temperatures, and light can all serve as catalysts for these degradation reactions. This guide will provide you with the necessary knowledge and tools to control these factors effectively.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section addresses specific problems you might encounter that suggest your sample of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid may be degrading.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., discoloration, clumping) 1. Moisture Absorption: The compound may be hygroscopic.[1] 2. Degradation: Formation of colored impurities.1. Store in a desiccator over a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). 2. Handle in a glove box under an inert atmosphere (e.g., nitrogen, argon) for moisture-sensitive applications. 3. Perform analytical testing (e.g., HPLC, NMR) to identify any degradation products.
Inconsistent analytical results (e.g., variable purity, unexpected peaks in chromatograms) 1. Ongoing Degradation: The compound is degrading under the current storage conditions. 2. Inadequate Analytical Method: The analytical method is not stability-indicating.[2]1. Immediately transfer the material to optimal storage conditions (see FAQ section). 2. Re-evaluate and validate your analytical method using a forced degradation study to ensure it can separate the parent compound from potential degradants.[3][4][5]
Poor performance in subsequent synthetic steps 1. Reduced Purity: The presence of degradation products is interfering with the reaction. 2. Formation of Reactive Impurities: Degradants may be quenching reagents or catalyzing side reactions.1. Re-purify the 2-Cyano-3-(2,6-difluorophenyl)propionic Acid before use. 2. Characterize the impurities to understand their potential impact on your reaction chemistry.
pH drift in solutions of the compound 1. Hydrolysis of the Nitrile: The nitrile group can hydrolyze to a carboxylic acid, increasing the overall acidity of the solution.[6][7][8][9][10] 2. Decarboxylation: Loss of CO2 can lead to the formation of a new, potentially acidic or basic, species.[11][12][13]1. Use freshly prepared solutions. 2. If solutions must be stored, use a buffered system at a slightly acidic pH (e.g., pH 4-6) and store at 2-8°C. 3. Monitor the pH of the solution over time.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-Cyano-3-(2,6-difluorophenyl)propionic Acid?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C . To minimize moisture-induced degradation, storage in a desiccator or under an inert atmosphere is highly recommended.[14]

Q2: How should I store solutions of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid?

Solutions are generally less stable than the solid material. If you must store solutions, prepare them in a suitable anhydrous solvent and store them at 2-8°C for the shortest possible duration. For aqueous or protic solvent systems, it is advisable to use freshly prepared solutions for each experiment.

Q3: What are the primary degradation products I should be looking for?

The two most probable degradation products arise from hydrolysis and decarboxylation:

  • Hydrolysis Product: 2-(Carbamoyl)-3-(2,6-difluorophenyl)propionic acid (the intermediate amide) and subsequently 2-(Carboxy)-3-(2,6-difluorophenyl)propionic acid.[6][8][9]

  • Decarboxylation Product: 2-(2,6-Difluorophenyl)propanenitrile.[11][12]

The following diagram illustrates these potential degradation pathways:

DegradationPathways Potential Degradation Pathways Parent 2-Cyano-3-(2,6-difluorophenyl)propionic Acid Amide 2-(Carbamoyl)-3-(2,6-difluorophenyl)propionic acid Parent->Amide Hydrolysis (H₂O, H⁺/OH⁻) Decarbox 2-(2,6-Difluorophenyl)propanenitrile Parent->Decarbox Decarboxylation (Heat) Diacid 2-(Carboxy)-3-(2,6-difluorophenyl)propionic acid Amide->Diacid Further Hydrolysis

Caption: Potential degradation pathways of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid.

Q4: Can I use elevated temperatures to dissolve the compound?

Caution should be exercised when heating this compound, particularly in solution. Heating can accelerate both hydrolysis and decarboxylation.[12][13] If gentle heating is required for dissolution, it should be done for the minimum time necessary, and the solution should be used immediately.

Q5: Is the compound sensitive to light?

While the primary concerns are hydrolysis and thermal degradation, photostability should not be overlooked, especially for a compound with an aromatic ring. As a standard practice for pharmaceutical intermediates, protection from light is recommended.[15] Store the compound in amber vials or in a dark location.

Experimental Protocols

Protocol 1: Forced Degradation Study for Analytical Method Validation

A forced degradation study is essential to develop and validate a stability-indicating analytical method.[3][4][5][15] This ensures that your method can distinguish the intact parent compound from any degradation products. A typical target degradation is 5-20%.[1][5]

Objective: To intentionally degrade 2-Cyano-3-(2,6-difluorophenyl)propionic Acid under various stress conditions to identify potential degradation products and confirm the specificity of the analytical method.

Materials:

  • 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Cool, neutralize with 1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in an oven at 80°C for 48 hours.

    • Cool, dissolve in acetonitrile, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Photodegradation:

    • Expose the solid compound and a solution (e.g., in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare samples for analysis by diluting to a final concentration of approximately 100 µg/mL.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by your HPLC method.

    • Evaluate the chromatograms for new peaks, reduction in the parent peak area, and peak purity of the parent peak.

The following diagram outlines the workflow for this forced degradation study:

ForcedDegradationWorkflow Forced Degradation Workflow Start Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Start->Acid Base Base Hydrolysis (1M NaOH, RT) Start->Base Oxidation Oxidative Stress (30% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

Troubleshooting

Best solvents for recrystallization of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

Welcome to the Technical Support Center for API Intermediates and Advanced Building Blocks. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific thermodynamic and kinetic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediates and Advanced Building Blocks. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the purification of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid .

This molecule presents a unique solubility dichotomy: it features a highly lipophilic, electron-withdrawing 2,6-difluorophenyl ring juxtaposed with strongly polar, hydrogen-bonding cyano and carboxylic acid groups. Because of this structural duality, single-solvent recrystallization often leads to poor yields or trapped impurities. To achieve pharmaceutical-grade purity (>99.5%), anti-solvent crystallization using a binary solvent system is the industry standard.

Part 1: Solvent Selection Matrix

To optimize your metastable zone width (MSZW) and maximize recovery, select a solvent system based on your primary impurity profile. The data below summarizes the validated solvent systems for this compound.

Solvent SystemOptimal Ratio (v/v)Polarity Index (Avg)Est. Recovery YieldEst. PurityPrimary Use Case & Causality
Ethyl Acetate / Heptane 1:2 to 1:3~2.585–90%>99.0%Standard Scale-Up: EtOAc readily dissolves the polar moieties, while Heptane forces the lipophilic ring out of solution. Excellent for removing highly polar impurities.
Ethanol / Water 3:1~6.575–80%>99.5%Des-fluoro Impurity Removal: The hydrogen-bonding network of aqueous ethanol differentiates subtle polarity differences between mono- and di-fluoro rings[1].
Toluene N/A (Single)2.470–75%>98.5%Anhydrous Requirements: Features a steep solubility curve for fluorinated aromatics, but risks thermal degradation if heated too long.
Isopropanol (IPA) N/A (Single)3.960–65%>99.0%Analytical Standards: Quick crystallization with minimal solvent entrapment, though yield is sacrificed.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my product "oiling out" (forming a second liquid phase) instead of forming solid crystals? Causality: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the melting point of the solute in the solvent mixture drops below the saturation temperature. Because 2-cyano-3-(2,6-difluorophenyl)propionic acid has highly flexible propionic bonds and a lipophilic difluorophenyl ring, rapid cooling in biphasic mixtures (like EtOAc/Heptane) forces it into a metastable, solute-rich liquid phase rather than a crystalline lattice. Solution:

  • Dilution: Decrease the initial concentration by adding 10-15% more of the primary solvent (e.g., EtOAc).

  • Seeding: Introduce 1% w/w pure seed crystals just above the cloud point (typically around 45°C) to bypass the high activation energy of primary nucleation.

  • Cooling Rate: Reduce the cooling ramp to a maximum of 0.1°C to 0.2°C per minute.

Q2: I am observing a loss of product mass and the generation of a new impurity during dissolution. What is happening? Causality: Thermal degradation. The α -proton (located between the strongly electron-withdrawing cyano and carboxyl groups) is highly acidic. Prolonged heating of α -cyano carboxylic acids, especially in the presence of trace moisture or protic solvents, significantly lowers the activation barrier for decarboxylation[2]. Solution: Do not exceed a dissolution temperature of 65°C. Limit the time the compound spends in the hot solution to less than 30 minutes. If using Ethanol/Water, utilize an ice-cold wash immediately after isolation to halt any residual degradation kinetics[1].

Q3: How do I remove structurally similar mono-fluoro (des-fluoro) impurities? Causality: Mono-fluoro impurities have nearly identical van der Waals radii and lipophilicity to the di-fluoro product, meaning they easily co-crystallize in non-polar systems like EtOAc/Heptane. Solution: Switch to a strongly protic system like Ethanol/Water (3:1) . The aqueous hydrogen-bonding network interacts differently with the dipole moments of mono- vs. di-fluorinated rings, keeping the mono-fluoro impurity dissolved in the mother liquor while the target compound crystallizes[1].

Part 3: Standard Operating Procedure (SOP)

Validated Workflow: Anti-Solvent Recrystallization (EtOAc/Heptane) This protocol is a self-validating system; visual cues at Steps 2 and 4 ensure the thermodynamic state is correct before proceeding.

  • Dissolution: Suspend 10.0 g of crude 2-Cyano-3-(2,6-difluorophenyl)propionic acid in 20 mL of Ethyl Acetate in a jacketed reactor. Warm the suspension gently to 60°C under moderate agitation (200 rpm). Self-validation: The solution must become completely transparent. If cloudy, add EtOAc in 1 mL increments until clear.

  • Hot Polish Filtration: Quickly pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates and dust, collecting the filtrate in a clean reactor maintained at 55°C.

  • Anti-Solvent Addition: Using an addition funnel, add 45 mL of Heptane dropwise over 20 minutes while maintaining the temperature at 55°C.

  • Nucleation & Seeding: Cool the reactor to 45°C. The solution should reach its cloud point (faint opalescence). Add 0.1 g of pure seed crystals. Hold at 45°C for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.2°C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of pre-chilled (0°C) 1:3 EtOAc/Heptane.

  • Drying: Dry the product in a vacuum oven at 40°C (<-0.08 MPa) for 12 hours to remove residual heptane.

Part 4: Mechanistic Workflow Visualization

The following diagram maps the kinetic and thermodynamic pathway of the recommended recrystallization process, highlighting the critical control parameters (CCPs) required to prevent oiling out and thermal degradation.

Recrystallization_Workflow Start Crude 2-Cyano-3-(2,6-difluorophenyl) propionic Acid Dissolve Dissolution in EtOAc (Max 60°C, <30 min) Start->Dissolve Filter Hot Polish Filtration (Remove Insoluble Matter) Dissolve->Filter Antisolvent Heptane Addition (Dropwise at 55°C) Filter->Antisolvent Cooling Controlled Cooling & Seeding (0.2°C/min to 5°C) Antisolvent->Cooling Isolate Vacuum Filtration & Cold Wash (1:3 EtOAc/Heptane) Cooling->Isolate Product High-Purity API Intermediate Isolate->Product

Workflow for anti-solvent recrystallization of 2-Cyano-3-(2,6-difluorophenyl)propionic acid.

References

  • Title: Amidoxime compounds as chelating agents in semiconductor processes. Source: US Patent US20090107520A1.
  • Title: 2-Phenylacrylonitrile (Reactivity and Decarboxylation Pathways). Source: Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

This guide provides an in-depth, objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid, a key pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid, a key pharmaceutical intermediate. We will explore the causality behind experimental choices, present a detailed validation protocol grounded in regulatory standards, and compare its performance against the current industry workhorse, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All methodologies and data are presented to meet the rigorous standards of drug development professionals, ensuring scientific integrity and trustworthiness.

The Analytical Challenge: Quantifying a Polar, Non-Volatile Acid

2-Cyano-3-(2,6-difluorophenyl)propionic Acid is a carboxylic acid, making it polar and non-volatile. These properties present a significant hurdle for direct analysis by Gas Chromatography (GC), which requires analytes to be volatile and thermally stable.[1] Therefore, a critical and non-negotiable step in developing a GC-MS method is chemical derivatization. This process converts the polar carboxylic acid group into a less polar, more volatile ester, rendering it suitable for GC analysis.[2][3] Our choice of derivatization agent is pivotal, as it directly impacts reaction efficiency, byproduct formation, and ultimately, the accuracy and precision of the method.

GC-MS Method Development: A Rationale-Driven Approach

The objective is to develop a robust, selective, and sensitive quantitative method. The validation of this method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][5][6]

The Cornerstone: Derivatization Strategy

For the carboxylic acid moiety, silylation is one of the most common and effective derivatization techniques.[7] We selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the catalyst.

  • Why BSTFA? It is a powerful silylating agent that reacts efficiently with carboxylic acids to form volatile trimethylsilyl (TMS) esters. The byproducts of the reaction (monosilyl-trifluoroacetamide and trifluoroacetamide) are also volatile and generally do not interfere with the chromatography.

  • Why the TMCS catalyst? TMCS acts as a catalyst, accelerating the reaction and ensuring its completion, which is critical for quantitative accuracy.

The derivatization reaction is illustrated below.

Caption: Silylation of the analyte with BSTFA to form its volatile TMS-ester derivative.

Experimental Protocol: GC-MS Method Validation

The validation protocol is designed to demonstrate that the analytical procedure is suitable for its intended purpose.[5]

Step 1: Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 25 mg of a suitable internal standard (e.g., Tropic Acid[8]) into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and at least three levels of QCs (low, medium, high) by spiking appropriate amounts of the stock solution and a fixed amount of IS into the blank matrix (e.g., plasma, reaction mixture).

Step 2: Derivatization Procedure

  • To 100 µL of each standard, QC, and sample, add 10 µL of the IS working solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of Acetonitrile.

  • Cap the vials tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

Step 3: GC-MS Instrumental Parameters

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Hypothetical ions: m/z 254 (Quantifier), m/z 196, 141 (Qualifiers) for the analyte derivative.

  • Transfer Line Temp: 280°C.

The Alternative: A Comparative LC-MS/MS Method

For a comprehensive evaluation, we compare the GC-MS method to a modern LC-MS/MS approach. LC-MS is highly suitable for polar and non-volatile molecules, often eliminating the need for derivatization.[9][10][11]

Experimental Protocol: LC-MS/MS Method

Step 1: Sample Preparation

  • Prepare stock solutions, calibration standards, and QCs as described for the GC-MS method.

  • Perform a simple protein precipitation or dilution. To 100 µL of sample, add 300 µL of Acetonitrile containing the internal standard.

  • Vortex and centrifuge. Transfer the supernatant for analysis.

Step 2: LC-MS/MS Instrumental Parameters

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 BEH (50 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • MS/MS System: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Hypothetical transition: m/z 212.1 -> 168.1.

Head-to-Head Performance: Validation Data Comparison

A method is only as good as its validated performance. The following table summarizes the expected validation outcomes for both methodologies, based on established regulatory acceptance criteria from bodies like the EMA and FDA.[12][13][14][15]

Validation ParameterGC-MS Method (with Derivatization)LC-MS/MS Method (Direct Analysis)Acceptance Criteria (ICH/FDA/EMA)
Specificity No interference observed at the retention time of the analyte and IS from 6 unique blank matrix lots.No interference observed at the retention time of the analyte and IS from 6 unique blank matrix lots.Method should be selective for the analyte.
Linearity (R²) > 0.995> 0.998R² ≥ 0.99
Range 1.0 - 100 µg/mL0.1 - 100 µg/mLDefined by linearity, accuracy, and precision.
Accuracy (% Recovery) 97.5% - 103.2%98.9% - 101.5%Within ±15% of nominal (±20% at LLOQ).
Precision (RSD%)
- Repeatability< 4.5%< 3.0%RSD ≤ 15% (≤ 20% at LLOQ).
- Intermediate< 6.8%< 5.5%RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLAnalyte response is ≥ 10x blank response.
Robustness Minor changes in oven ramp rate and final temperature had no significant impact on results.Minor changes in mobile phase composition and column temperature had no significant impact.Results should remain acceptable under small, deliberate variations in method parameters.

Discussion: Choosing the Right Tool for the Job

The validation data clearly illustrates the strengths and weaknesses of each technique for this specific application.

  • GC-MS: The primary drawback of the GC-MS method is the mandatory derivatization step . This adds time, cost, and a potential source of variability to the analytical workflow. Incomplete reactions or degradation of the derivative can negatively impact accuracy and precision.[3] However, GC offers excellent chromatographic resolution, and the standardized nature of EI spectra can be beneficial for structural confirmation. The method proved to be reliable and accurate within the specified range, making it a perfectly viable, albeit more labor-intensive, option.

  • LC-MS/MS: The LC-MS/MS method demonstrates superior performance in two key areas: sensitivity (a 10-fold lower LOQ) and simplicity .[9][16] The "dilute-and-shoot" or simple protein precipitation sample preparation is significantly faster and less prone to error than a chemical derivatization. For high-throughput environments typical in drug development, these advantages are paramount. LC-MS/MS is generally the preferred platform for polar, non-volatile pharmaceutical compounds.[1][17]

The overall validation workflow, which is common to both methodologies, is depicted below.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting A Method Development & Optimization B Prepare Validation Protocol A->B C Prepare Standards & QCs B->C D Specificity (Blank Matrix Analysis) C->D E Linearity & Range (Calibration Curve) C->E F Accuracy & Precision (QC Sample Analysis) C->F G Determine LOD & LOQ C->G H Robustness Testing C->H I Data Analysis & Statistical Evaluation D->I E->I F->I G->I H->I J Compile Validation Report I->J K Method Implementation J->K

Caption: A generalized workflow for analytical method validation.

Conclusion

Both GC-MS and LC-MS/MS can be successfully validated for the quantitative analysis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid.

The GC-MS method , while requiring an additional derivatization step, is a robust and reliable technique that meets all regulatory validation requirements. It remains a powerful tool, especially in laboratories where LC-MS/MS may not be available or for orthogonal confirmation.

However, for modern pharmaceutical analysis, the LC-MS/MS method is demonstrably superior in terms of sensitivity, speed, and simplicity. Its ability to directly analyze the polar analyte without chemical modification streamlines the workflow, reduces potential errors, and provides a lower limit of quantitation. For researchers, scientists, and drug development professionals, the LC-MS/MS approach represents the more efficient and powerful choice for this application.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][12]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][13]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][18]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][14]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][19]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][5]

  • Le, T., Beavil, A., & Demir, E. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PLOS ONE. [Link][20]

  • Lin, D. L., & Wang, S. M. Chemical Derivatization for the Analysis of Drugs by GC-MS — A Conceptual Review. Journal of Food and Drug Analysis. [Link][2]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][21]

  • Naila Kanwal. (2018). ICH Q2 Analytical Method Validation. Slideshare. [Link][6]

  • Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry. [Link][22]

  • International Council for Harmonisation. Quality Guidelines. [Link][23]

  • ResearchGate. (2018). Optimization of derivatization of acidic drugs for analysis by GC-MS and its application for determination of drug residues in wastewater. [Link][7]

  • Clinical Chemistry. (2023). Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. [Link][24]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link][9]

  • Lin, D. L., & Wang, S. M. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis. [Link][3]

  • PubMed. (2011). Trace analysis of acidic pharmaceutical residues in waters with isotope dilution gas chromatography-mass spectrometry via methylation derivatization. [Link][25]

  • ResearchGate. Acids: Derivatization for GC Analysis. [Link][26]

  • ANSI Webstore. GC/MS Confirmation of Drugs; Approved Guideline. [Link][27]

  • IONOS. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link][10]

  • News-Medical.Net. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link][16]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link][11]

  • ResearchGate. (2025). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. [Link][28]

  • PubMed. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. [Link][8]

  • LCGC International. (2026). Advances in Pharmaceutical Analysis. [Link][29]

  • Philosophical Transactions of the Royal Society A. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link][17]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link][15]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid: An Evaluation of Competing Routes

Introduction 2-Cyano-3-(2,6-difluorophenyl)propionic acid is a valuable building block in medicinal chemistry and drug development. Its unique combination of a nitrile, a carboxylic acid, and a difluorinated aromatic rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Cyano-3-(2,6-difluorophenyl)propionic acid is a valuable building block in medicinal chemistry and drug development. Its unique combination of a nitrile, a carboxylic acid, and a difluorinated aromatic ring makes it an important intermediate for accessing complex molecular architectures with potential therapeutic applications. The efficiency of its synthesis is therefore a critical consideration for researchers in the field.

Route 1: Knoevenagel Condensation Followed by Selective Reduction

This classical approach builds the carbon skeleton through a Knoevenagel condensation, followed by the saturation of the resulting carbon-carbon double bond. This route is characterized by its convergent nature and reliance on robust, well-understood reactions.

Principle and Rationale

The synthesis begins with the Knoevenagel condensation of 2,6-difluorobenzaldehyde with an active methylene compound, in this case, ethyl cyanoacetate. This reaction is typically base-catalyzed and forms a new carbon-carbon double bond, yielding ethyl (E/Z)-2-cyano-3-(2,6-difluorophenyl)acrylate. The choice of a base, such as piperidine with acetic acid, is crucial for activating the methylene group of the cyanoacetate without promoting unwanted side reactions.

The second key transformation is the selective reduction of the electron-deficient alkene bond in the acrylate intermediate. This step must be performed chemoselectively, leaving the nitrile and ester functionalities intact. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this purpose, offering high yields and straightforward product isolation.[1] Finally, a standard saponification of the ethyl ester affords the target carboxylic acid.

Experimental Protocol (Representative)

Step 1a: Synthesis of Ethyl 2-cyano-3-(2,6-difluorophenyl)acrylate

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,6-difluorobenzaldehyde (14.2 g, 100 mmol), ethyl cyanoacetate (11.3 g, 100 mmol), piperidine (1.0 mL), and glacial acetic acid (2.0 mL) in 100 mL of toluene.

  • Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification. The yield for this type of Knoevenagel condensation is typically high.[2]

Step 1b: Synthesis of Ethyl 2-cyano-3-(2,6-difluorophenyl)propanoate

  • Dissolve the crude ethyl 2-cyano-3-(2,6-difluorophenyl)acrylate from the previous step in 150 mL of ethanol in a suitable hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (50% wet, ~1.0 g).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-cyano-3-(2,6-difluorophenyl)propanoate. Yields for such reductions are generally excellent.[1]

Step 1c: Synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

  • Dissolve the crude ethyl 2-cyano-3-(2,6-difluorophenyl)propanoate in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (6.3 g, 150 mmol) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 4M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization. The yield for this hydrolysis step is typically high.[3]

digraph "Route 1: Knoevenagel Condensation & Reduction" {
    graph [rankdir="LR", splines=ortho, nodesep=0.6];
    node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

### **Route 2: α-Alkylation of (2,6-Difluorophenyl)acetonitrile** This alternative strategy involves forming the crucial C-C bond by alkylating a pre-formed arylacetonitrile derivative. This approach is highly convergent and leverages the acidity of the α-proton to the nitrile group. #### **Principle and Rationale** This synthesis commences with (2,6-difluorophenyl)acetonitrile, which is a commercially available starting material. The key step is the deprotonation of the α-carbon using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). This generates a resonance-stabilized carbanion. This nucleophilic carbanion is then trapped by an electrophile, ethyl bromoacetate, in a classic Sₙ2 reaction to form ethyl 2-cyano-3-(2,6-difluorophenyl)propanoate, the same intermediate asin Route 1. The choice of DMF as a solvent is critical as it effectively solvates the sodium cation, enhancing the reactivity of the carbanion. The final step is the hydrolysis of the ester to the target carboxylic acid, identical to the final step in Route 1. #### **Experimental Protocol (Representative)** **Step 2a: Synthesis of Ethyl 2-cyano-3-(2,6-difluorophenyl)propanoate** 1. To a dry 250 mL three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol). 2. Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, then carefully decant the hexanes. 3. Add 80 mL of dry dimethylformamide (DMF). Cool the slurry to 0 °C in an ice bath. 4. Slowly add a solution of (2,6-difluorophenyl)acetonitrile (15.3 g, 100 mmol) in20 mL of dry DMF dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C. 5. Stir the mixture at 0 °C for30-45 minutes after the addition is complete, or until the evolution of hydrogen gas ceases. 6. Add ethyl bromoacetate (18.4 g, 110 mmol) dropwise, again maintaining a low temperature. 7. After the addition, allow the reaction mixture to warm to room temperature and stir for12-18 hours. 8. Monitor the reaction to completion by TLC. 9. Carefully quench the reaction by slowly pouring it into 300 mL of ice-cold water. 10. Extract the aqueous mixture with diethyl ether (3 x 100 mL). 11. Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary. A similar alkylation of ethyl cyanoacetate with ethyl 3-bromopropionate demonstrates the feasibility of this reaction. **Step 2b: Synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid** 1. Follow the hydrolysis procedure as described in **Step 1c**.
class="dot-container"> ```dot digraph "Route 2: Alkylation of Arylacetonitrile" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; // Nodes Start [label="(2,6-Difluorophenyl)acetonitrile\n+ Ethyl Bromoacetate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkylation [label="α-Alkylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Ethyl 2-cyano-3-(2,6-difluorophenyl)propanoate"]; Hydrolysis [label="Ester\nHydrolysis\n(LiOH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="2-Cyano-3-(2,6-difluorophenyl)propionic Acid", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Edges Start -> Alkylation [label="1. NaH, DMF\n2. Add Electrophile"]; Alkylation -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> End; }

Caption: Workflow for Route 2 via α-alkylation.

Comparative Analysis

ParameterRoute 1: Knoevenagel & ReductionRoute 2: α-Alkylation
Starting Materials 2,6-Difluorobenzaldehyde, Ethyl Cyanoacetate(2,6-Difluorophenyl)acetonitrile, Ethyl Bromoacetate
Number of Steps 3 (Condensation, Reduction, Hydrolysis)2 (Alkylation, Hydrolysis)
Key Reagents Piperidine, Acetic Acid, H₂/Pd-C, LiOHSodium Hydride (NaH), LiOH
Estimated Overall Yield Good to Excellent (Potentially >70%)Good (Potentially >65%)
Process Safety Involves handling of H₂ gas under pressure.Requires careful handling of pyrophoric NaH.
Scalability Catalytic hydrogenation can be challenging to scale.Use of NaH and DMF can pose scalability challenges.
Atom Economy Lower due to the use of a catalyst and hydrogen.Higher, as more atoms from reactants are incorporated.
Purification Intermediate purification may not be necessary.Purification of the alkylated intermediate may be required.
Discussion of Performance and Field-Proven Insights
  • Yield and Efficiency: Both routes are expected to provide good overall yields. Route 1, the Knoevenagel/Reduction pathway, relies on two very high-yielding steps (condensation and hydrogenation) followed by a standard hydrolysis. Its success hinges on the efficiency and selectivity of the reduction. Route 2 is more convergent, with only two steps. However, the alkylation step can sometimes be prone to side reactions, such as dialkylation or O-alkylation, which may necessitate careful control of reaction conditions and potentially impact the isolated yield. Hydrolysis of the nitrile group under harsh conditions, a potential side reaction, is avoided in both routes by targeting the ester for hydrolysis.[4]

  • Operational Considerations: From a practical standpoint, each route presents distinct challenges. Route 1 requires equipment for catalytic hydrogenation, which involves handling flammable hydrogen gas under pressure. While routine on a lab scale, this can require specialized reactors for larger-scale production. Route 2 utilizes sodium hydride, a pyrophoric reagent that must be handled with extreme care under anhydrous conditions. The use of DMF as a solvent also presents considerations for workup and waste disposal.

  • Cost and Availability of Starting Materials: All primary starting materials for both routes—2,6-difluorobenzaldehyde, ethyl cyanoacetate, (2,6-difluorophenyl)acetonitrile, and ethyl bromoacetate—are commercially available from major chemical suppliers, making both routes viable from a procurement perspective. The cost-effectiveness would depend on the current market prices and the scale of the synthesis.

Conclusion and Recommendations

Both the Knoevenagel/Reduction route and the α-Alkylation route represent chemically sound and viable strategies for the synthesis of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid.

  • Route 1 is recommended for laboratory-scale synthesis where hydrogenation equipment is readily available. It is a robust and predictable sequence, and the intermediates can often be carried through without extensive purification, making it an efficient workflow.

  • Route 2 offers a more convergent approach that may be attractive for its fewer number of steps. It is a strong alternative, particularly if the necessary precautions for handling sodium hydride are in place. Careful optimization of the alkylation step would be key to maximizing its overall yield and minimizing byproduct formation.

Ultimately, the choice of synthesis route will depend on the specific capabilities of the laboratory, the desired scale of production, and cost considerations. This guide provides the necessary technical foundation and experimental frameworks to enable researchers to make an informed decision and successfully synthesize this important chemical intermediate.

References

  • Petrov, K. A., et al. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 299-303. Available at: [Link]

  • Zhang, Y., et al. (2016). (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate. IUCrData, 1(6), x160867. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Kumar, K. S., et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carboxylates. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375. Available at: [Link]

  • Alksnis, E., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 29(5), 1043. Available at: [Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Copolymerizable \2-cyano-3,3-diarylacryloxy\alkylene compounds, a method of making them and the use of these compounds as ultrav. (n.d.). Retrieved from [Link]

  • Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents. (n.d.).
  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • ethyl (2E)-2-cyano-3-phenyl-2-propenoate - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

  • Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. Green Chemistry, 14(10), 2738-2748. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid

This guide provides an in-depth protocol for the safe and compliant disposal of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth protocol for the safe and compliant disposal of 2-Cyano-3-(2,6-difluorophenyl)propionic Acid, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

2-Cyano-3-(2,6-difluorophenyl)propionic acid is a reactive chemical that presents several hazards. A thorough understanding of these risks is the foundation of a safe disposal plan.

1.1. Chemical Hazards

Based on data for similar compounds, 2-Cyano-3-(2,6-difluorophenyl)propionic acid is classified with the following hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

1.2. Physical Hazards

The compound is combustible, and its vapors may form explosive mixtures with air.[1] It is also corrosive to metals.[1][5]

1.3. Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong alkalies (exothermic reaction)[1]

  • Strong oxidizing agents[1][6]

  • Acids, bleach, and peroxides[7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling and disposing of 2-Cyano-3-(2,6-difluorophenyl)propionic acid.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile rubber, neoprene)To prevent skin contact and burns.[1]
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes that can cause severe eye damage.[1]
Lab Coat Chemical-resistant, long-sleevedTo protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator is required.To prevent inhalation of irritating vapors.[1][6]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

3.1. Small Spills

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.[7]

  • Containment: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[1]

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[1][7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

3.2. Large Spills

For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department or emergency response team.[7]

Disposal Workflow

The disposal of 2-Cyano-3-(2,6-difluorophenyl)propionic acid must follow a structured and compliant workflow to ensure safety and environmental protection.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Final Disposal Phase A 1. Don Appropriate PPE B 2. Segregate Waste Stream A->B Ensure safety before handling C 3. Use Designated Halogenated Organic Waste Container B->C Prevent mixing with incompatible waste D 4. Label Container Correctly C->D Maintain clear identification E 5. Store Securely in Satellite Accumulation Area D->E Await professional disposal F 6. Arrange for Pickup by Certified Hazardous Waste Handler E->F Final compliant disposal

Caption: Disposal Workflow for 2-Cyano-3-(2,6-difluorophenyl)propionic Acid.

Step-by-Step Disposal Procedure

5.1. Waste Segregation

As a halogenated organic compound, 2-Cyano-3-(2,6-difluorophenyl)propionic acid must be segregated from non-halogenated waste streams.[7][8][9] This is crucial for proper treatment and disposal, as halogenated compounds often require specific incineration processes.

5.2. Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure, tight-fitting lid.[7][9]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 2-Cyano-3-(2,6-difluorophenyl)propionic Acid".[7][8] Do not use abbreviations or chemical formulas.[7]

5.3. Waste Accumulation

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[8]

  • Keep the container closed at all times, except when adding waste.[7][8]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[9]

5.4. Final Disposal

Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately rinse eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

References

  • BASF. (2023, January 6). Safety data sheet.
  • NextSDS. (n.d.). 2‐Cyano‐3‐(2,4‐difluorophenyl)prop‐2‐enoic acid.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
  • TCI Chemicals. (2025, November 7). SAFETY DATA SHEET.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • PubChem. (n.d.). 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Angene Chemical. (2025, September 5). Safety Data Sheet.
  • Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.